Methyl 5-oxazolecarboxylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-8-5(7)4-2-6-3-9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJDORZNOSWWDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369194 | |
| Record name | Methyl 5-oxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121432-12-0 | |
| Record name | Methyl 5-oxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical and physical properties of Methyl 5-oxazolecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies related to Methyl 5-oxazolecarboxylate. This document is intended to serve as a core resource for researchers and professionals involved in drug discovery and development, offering detailed data and procedural insights.
Core Chemical and Physical Properties
This compound is a heterocyclic organic compound with a five-membered oxazole ring substituted with a methyl carboxylate group. Its fundamental properties are crucial for its handling, characterization, and application in chemical synthesis.
| Property | Value |
| CAS Number | 121432-12-0 |
| Molecular Formula | C₅H₅NO₃ |
| Molecular Weight | 127.10 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 44-46 °C |
| Boiling Point | 184.0 ± 13.0 °C (Predicted) |
| Density | 1.229 ± 0.06 g/cm³ (Predicted) |
| pKa | -1.19 ± 0.10 (Predicted) |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the oxazole ring and the methyl group of the ester. The chemical shifts of the ring protons are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the ester group will appear significantly downfield. A study on a similar compound, methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, showed characteristic signals for the oxazole ring carbons at approximately δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5) ppm.[1]
Experimental Protocols
The following sections detail representative experimental procedures for the synthesis, purification, and analysis of this compound, based on established methods for analogous compounds.
Synthesis: Representative Protocol via 1,3-Dipolar Cycloaddition
A common and effective method for the synthesis of the oxazole ring is through a 1,3-dipolar cycloaddition reaction. A plausible synthetic route for this compound involves the reaction of a nitrile oxide with an alkyne.
Overall Reaction:
References
Spectroscopic Characterization of Methyl 5-Oxazolecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-oxazolecarboxylate (CAS No. 121432-12-0) is a heterocyclic compound featuring an oxazole ring, a five-membered aromatic structure containing one nitrogen and one oxygen atom. The presence of the methyl ester functional group makes it a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation and characterization are critical for its application in synthesis and drug development. This guide provides an in-depth overview of the spectroscopic properties of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and predicted data are presented to facilitate its identification and use in a research setting.
Compound Details:
-
IUPAC Name: Methyl 1,3-oxazole-5-carboxylate
-
Molecular Formula: C₅H₅NO₃
-
Molecular Weight: 127.10 g/mol
-
CAS Number: 121432-12-0
Summary of Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound based on analyses of the parent oxazole heterocycle and related substituted analogs[1][2][3].
Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.15 | Singlet (s) | 1H | H-2 |
| ~7.95 | Singlet (s) | 1H | H-4 |
| ~3.90 | Singlet (s) | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~162.0 | C=O (Ester) |
| ~152.5 | C-2 |
| ~141.0 | C-5 |
| ~128.0 | C-4 |
| ~52.5 | -OCH₃ |
Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~3130 | Medium | C-H Stretch | Aromatic (Oxazole Ring) |
| ~2960 | Medium | C-H Stretch | Aliphatic (-OCH₃) |
| ~1735 | Strong | C=O Stretch | Ester Carbonyl |
| ~1590 | Medium-Strong | C=N Stretch | Oxazole Ring |
| ~1500 | Medium | C=C Stretch | Oxazole Ring |
| ~1250 | Strong | C-O Stretch | Ester (Asymmetric) |
| ~1100 | Strong | C-O Stretch | Ester (Symmetric) |
Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z (Mass/Charge Ratio) | Ion | Description |
|---|---|---|
| 127 | [M]⁺• | Molecular Ion |
| 96 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 69 | [M - COOCH₃]⁺ | Loss of a methoxycarbonyl radical |
| 68 | [C₃H₂NO]⁺ | Fragmentation of the oxazole ring |
Detailed Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy
The NMR spectra provide the primary evidence for the molecular structure.
-
¹H NMR: The spectrum is expected to be simple, showing three singlets. The two protons on the oxazole ring, H-2 and H-4, are not adjacent and therefore appear as sharp singlets. Based on the data for the parent oxazole, H-2 is the most deshielded proton due to its position between two heteroatoms, appearing around 8.15 ppm[4]. The H-4 proton is expected around 7.95 ppm. The three protons of the methyl ester group are chemically equivalent and will produce a singlet further upfield, typically around 3.90 ppm.
-
¹³C NMR: The spectrum should display five distinct carbon signals. The ester carbonyl carbon is the most deshielded, predicted to be around 162.0 ppm. The C-2 carbon of the oxazole ring is also significantly deshielded (~152.5 ppm) due to its proximity to both oxygen and nitrogen[1]. The C-5 carbon, being attached to the electron-withdrawing ester group, is predicted at ~141.0 ppm. The C-4 carbon should appear around 128.0 ppm[1]. Finally, the methyl ester carbon (-OCH₃) will be the most shielded, appearing around 52.5 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in the molecule.
-
C=O Stretch: The most prominent peak will be the strong absorbance from the ester carbonyl (C=O) stretch, expected around 1735 cm⁻¹[2].
-
Oxazole Ring Stretches: The aromatic C=N and C=C stretching vibrations of the oxazole ring will appear in the 1500-1600 cm⁻¹ region[5].
-
C-O Stretches: Strong, characteristic bands for the asymmetric and symmetric C-O stretching of the ester group will be visible in the 1100-1300 cm⁻¹ range[3].
-
C-H Stretches: Aromatic C-H stretching from the oxazole ring protons is expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹[6].
Mass Spectrometry
Electron Impact Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.
-
Molecular Ion Peak: The molecular ion peak ([M]⁺•) should be observed at an m/z of 127, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: The primary fragmentation pathway is the cleavage of the ester group. A significant peak at m/z 96 results from the loss of the methoxy radical (•OCH₃). Another key fragment at m/z 69 corresponds to the loss of the entire methoxycarbonyl radical (•COOCH₃), leaving the charged oxazole ring[7][8]. Further fragmentation of the oxazole ring can also occur.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data described above.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 300 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS peak at 0.00 ppm.
FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method): Mix approximately 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder. Press the powder into a thin, transparent pellet using a hydraulic press[9][10].
-
Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the spectrometer and record a background spectrum. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor[11].
-
Sample Spectrum Acquisition: Place the KBr pellet containing the sample into the spectrometer's sample holder. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Analyze the resulting spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹), to identify the characteristic absorption bands[12].
Mass Spectrometry Protocol (Electron Impact)
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a Gas Chromatography (GC) interface[13].
-
Ionization: In the ion source, vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as Electron Impact (EI) ionization, ejects an electron from the molecule to form a positively charged radical cation ([M]⁺•)[14][15].
-
Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z)[16][17].
-
Detection: An electron multiplier detector records the abundance of ions at each m/z value.
-
Data Interpretation: The resulting mass spectrum plots relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Workflows and Pathways
Diagram of the Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic characterization of a chemical compound.
Diagram of a Plausible Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentation steps for this compound in EI-MS.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Oxazole(288-42-6) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. M Sc. Basic Science | ICAR Book Process [ebook.icar.org.in]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
Literature review on the applications of oxazole compounds
An In-depth Guide to the Therapeutic Applications of Oxazole Compounds
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties enable oxazole-containing compounds to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[4][5][6][7] This versatility has made the oxazole nucleus a focal point for the design and development of novel therapeutic agents. Many synthetic and naturally occurring compounds incorporating this moiety have demonstrated significant potential in treating a range of diseases.[3][7][8]
This technical guide provides a comprehensive literature review of the diverse applications of oxazole derivatives in modern drug discovery, with a focus on their anticancer, antibacterial, antifungal, anti-inflammatory, and antidiabetic properties. It summarizes key quantitative data, outlines common experimental approaches, and visualizes the underlying mechanisms and workflows relevant to researchers, scientists, and drug development professionals.
Anticancer Activity
Oxazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines, including multidrug-resistant strains.[2][9] Their mechanisms of action are diverse, often involving the inhibition of critical cellular targets essential for cancer cell proliferation, survival, and metastasis.[1][6][9]
Mechanisms of Action
The anticancer effects of oxazole compounds are mediated through multiple signaling pathways and molecular targets. Key mechanisms include:
-
Inhibition of Tubulin Polymerization: Certain oxazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][10]
-
Targeting STAT3: They have been shown to inhibit Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell signaling.[1][10][11]
-
DNA Interaction: Oxazoles can act as DNA topoisomerase inhibitors or stabilize G-quadruplex structures in DNA, interfering with DNA replication and repair.[1][10][11]
-
Kinase Inhibition: Many oxazole derivatives function as inhibitors of various protein kinases that are often dysregulated in cancer.[1][9]
-
Miscellaneous Targets: Other reported targets include histone deacetylases (HDAC), mitochondrial enzymes, and aromatase, highlighting the scaffold's versatility.[1][10][11]
Quantitative Data: Anticancer Activity
Many oxazole derivatives have demonstrated significant potency with IC50 values in the nanomolar range across a variety of cancer cell lines.[1][10][11]
| Derivative Class | Cancer Cell Line(s) | Reported IC50 Values | Reference(s) |
| Substituted Oxazoles | Various | Nanomolar concentrations | [1][10][11] |
| Isoxazole Derivatives | Breast, Lung, Colorectal | Not specified | [9] |
| Pyrido[2,3-d]pyrimidine-isoxazoles | Not specified | Not specified | [4] |
Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents.[5][12] Oxazole-based compounds have shown considerable promise as antibacterial and antifungal agents, often acting through novel mechanisms of action.[5][13]
Antibacterial Agents
Oxazole derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[12][14] Their structural framework allows for diverse interactions with bacterial enzymes and receptors.[5] For instance, Linezolid, an FDA-approved antibiotic, features an oxazolidinone core, a related saturated scaffold.
Antifungal Agents
Several oxazole derivatives have been identified as potent antifungal agents. Studies have shown their efficacy against pathogenic fungi like Candida albicans and Aspergillus niger.[15] For example, bile acid-derived oxazoles have demonstrated significant inhibition of Candida albicans.[15]
Quantitative Data: Antimicrobial Activity
| Derivative Class | Target Microorganism | Activity Measurement | Reference(s) |
| Bile acid-derived oxazoles | Candida albicans | 63.84% inhibition at 250 µg/mL | [15] |
| Benzo(d)oxazole-4,7-diones | C. albicans, A. niger | MIC of 0.8 µg/mL | |
| Spiro 3H-indole derivatives | Various fungi | Inhibition zone up to 90 mm | [12] |
| Multi-substituted oxazoles | S. aureus, E. coli, etc. | Potent activity at 200 µg/ml |
Anti-inflammatory Activity
Inflammation is a key pathological process in many chronic diseases. Oxazole-containing compounds, such as the nonsteroidal anti-inflammatory drug (NSAID) Oxaprozin, have well-established anti-inflammatory properties.[3][16] Research continues to explore novel oxazole derivatives for their potential to modulate inflammatory pathways, often by inhibiting enzymes like cyclooxygenase (COX).[16][17][18]
Experimental Protocols: Evaluation of Anti-inflammatory Activity
A standard preclinical model for evaluating anti-inflammatory potential is the carrageenan-induced rat paw edema method .[17][19]
-
Animal Model: Typically, albino rats are used.
-
Induction of Inflammation: A solution of carrageenan (an inflammatory agent) is injected into the sub-plantar tissue of the rat's hind paw.
-
Treatment: The test compound (oxazole derivative) or a standard drug (e.g., indomethacin, ibuprofen) is administered to the animals, usually orally, before the carrageenan injection.[17][19]
-
Measurement: The volume of the paw is measured at various time intervals after the injection using a plethysmometer.
-
Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.
Quantitative Data: Anti-inflammatory Activity
| Derivative Class | Assay Model | % Inhibition | Reference(s) |
| 2,5-Disubstituted-1,3,4-oxadiazoles | Carrageenan-induced paw edema | Up to 79.83% reduction in edema | [17] |
| Novel Oxazole Derivatives | Carrageenan-induced paw edema | Not specified (A1 showed max. activity) | [19] |
Other Therapeutic Applications
The versatility of the oxazole scaffold extends to other important therapeutic areas.
-
Antidiabetic Agents: Oxazole derivatives have been investigated for their potential in managing diabetes.[3][20] Aleglitazar, a compound containing an oxazole ring, has been studied for its antidiabetic properties.[3][16]
-
Antiviral Activity: The oxazole nucleus is a component of molecules being explored for antiviral applications, including against HIV.[3][5][13]
-
Central Nervous System (CNS) Activity: Certain derivatives have shown potential as anticonvulsants and for treating neuropathic pain, indicating their ability to modulate CNS targets.[8][21]
References
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Arab American University Digital Repository: Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review [repository.aaup.edu]
- 6. benthamdirect.com [benthamdirect.com]
- 7. wjmpr.com [wjmpr.com]
- 8. researchgate.net [researchgate.net]
- 9. ijrpr.com [ijrpr.com]
- 10. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]
- 11. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies [kr.cup.edu.in]
- 12. iajps.com [iajps.com]
- 13. researchgate.net [researchgate.net]
- 14. medicopublication.com [medicopublication.com]
- 15. Synthesis and antifungal activity of bile acid-derived oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pnrjournal.com [pnrjournal.com]
- 19. jddtonline.info [jddtonline.info]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Structural Analysis of Methyl 5-oxazolecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the structural analysis of Methyl 5-oxazolecarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of comprehensive, publicly accessible data for the parent compound, this guide leverages information from closely related analogues to present a thorough understanding of its structural characteristics. The guide covers synthetic protocols, spectroscopic characterization (NMR, IR, Mass Spectrometry), and crystallographic analysis. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Logical and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of the structural elucidation process.
Introduction
The oxazole ring is a key structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities. As a functionalized oxazole, this compound serves as a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents. A comprehensive understanding of its three-dimensional structure, electronic properties, and spectroscopic signatures is crucial for its effective utilization in drug design and materials science. This guide aims to provide a consolidated resource for the structural analysis of this compound, addressing the needs of researchers and professionals in the field.
Synthesis and Purification
The synthesis of this compound and its derivatives typically involves the cyclization of a suitable acyclic precursor. A common and effective method is the reaction of β-enamino ketoesters with hydroxylamine, which leads to the formation of the oxazole ring with regioselective control.
General Experimental Protocol: Synthesis
The following is a generalized protocol based on the synthesis of related oxazole carboxylates.
-
Formation of the β-enamino ketoester: A 1,3-dicarbonyl compound is reacted with an aminating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), in an appropriate solvent (e.g., methanol). The reaction mixture is typically stirred at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Cyclization with Hydroxylamine: To the solution of the crude β-enamino ketoester, hydroxylamine hydrochloride is added. The reaction is often carried out in methanol and may require heating under reflux.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural confirmation of this compound. This section details the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The data presented is based on the analysis of closely related derivatives and theoretical predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The proton NMR spectrum is expected to be relatively simple. The key resonances are those of the oxazole ring protons and the methyl ester protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Oxazole-H2 | 8.0 - 8.5 | Singlet |
| Oxazole-H4 | 7.0 - 7.5 | Singlet |
| Methyl (-OCH₃) | 3.8 - 4.0 | Singlet |
The carbon NMR spectrum will show distinct signals for the oxazole ring carbons and the carbonyl and methyl carbons of the ester group. Based on data from substituted 1,2-oxazole-4-carboxylates, the following chemical shifts can be anticipated.[1]
Table 2: Expected ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon | Expected Chemical Shift (δ, ppm) |
| Oxazole-C2 | 150 - 155 |
| Oxazole-C4 | 105 - 110 |
| Oxazole-C5 | 175 - 180 |
| Carbonyl (-COO-) | 160 - 165 |
| Methyl (-OCH₃) | 50 - 55 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will be characterized by strong absorptions corresponding to the carbonyl group of the ester and vibrations of the oxazole ring.
Table 3: Characteristic IR Absorption Bands for a Methyl Oxazole Carboxylate Analogue
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O stretch (ester) | 1720 - 1740 | Strong |
| C=N stretch (oxazole) | 1600 - 1650 | Medium |
| C-O-C stretch (ring) | 1100 - 1200 | Strong |
| C-H stretch (aromatic) | 3050 - 3150 | Medium |
| C-H stretch (methyl) | 2900 - 3000 | Medium |
Data inferred from related oxazole structures.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₅H₅NO₃, Molecular Weight: 127.10 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion |
| 127 | [M]⁺ (Molecular Ion) |
| 96 | [M - OCH₃]⁺ (Loss of methoxy radical) |
| 68 | [M - COOCH₃]⁺ (Loss of carbomethoxy radical) |
Crystallographic Analysis
As of the date of this publication, the crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD). However, to illustrate the type of data obtained from a single-crystal X-ray diffraction study, the crystallographic data for a related compound, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate , is presented below. This data provides insights into the typical bond lengths, angles, and crystal packing of such heterocyclic systems.
Table 5: Representative Crystallographic Data for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
| Parameter | Value |
| Chemical Formula | C₁₃H₁₃NO₃ |
| Formula Weight | 231.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.750 (8) |
| b (Å) | 14.589 (13) |
| c (Å) | 9.397 (8) |
| β (°) | 116.872 (13) |
| Volume (ų) | 1192.3 (18) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.288 |
Visualized Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical processes involved in the structural analysis of this compound.
Caption: Synthetic Workflow for this compound.
Caption: Logical workflow for the structural elucidation of a target compound.
Conclusion
References
An In-depth Technical Guide to the Reactivity and Stability of Methyl 5-oxazolecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and stability of Methyl 5-oxazolecarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes known synthetic methodologies, explores its expected reactivity towards nucleophilic and electrophilic reagents, and discusses its stability under various conditions.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for constructing the oxazole ring. A common and effective approach involves the condensation of a β-enamino ketoester with hydroxylamine hydrochloride.[1][2] This method offers good regioselectivity and yields.
General Experimental Protocol
A plausible synthetic route, adapted from the synthesis of similar 5-substituted oxazole-4-carboxylates, is outlined below.[1][2]
Materials:
-
β-ketoester (e.g., methyl acetoacetate)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Methanol (MeOH)
-
Triethylamine (Et₃N) or another suitable base
-
Appropriate solvents for extraction and purification (e.g., ethyl acetate, brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Formation of the β-enamino ketoester: The starting β-ketoester is reacted with DMF-DMA to form the corresponding β-enamino ketoester intermediate. This reaction is typically carried out at room temperature or with gentle heating.
-
Cyclization with hydroxylamine: The crude β-enamino ketoester is dissolved in a suitable solvent, such as methanol. Hydroxylamine hydrochloride, along with a base like triethylamine to neutralize the HCl, is added to the solution.
-
Reaction monitoring and work-up: The reaction mixture is stirred, typically at room temperature or reflux, and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over a suitable drying agent, filtered, and concentrated. The crude product, this compound, is then purified by column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Chemical Reactivity
The reactivity of the oxazole ring is influenced by the electronegativity of the nitrogen and oxygen atoms, making it an electron-deficient heterocycle. The presence of the electron-withdrawing methyl carboxylate group at the 5-position further modulates this reactivity.
Reactivity towards Nucleophiles
The oxazole ring itself is generally resistant to nucleophilic attack. However, the ester functionality at C5 is a primary site for nucleophilic acyl substitution.
| Nucleophile | Reaction Conditions | Expected Product | Yield (%) | Reference |
| Ammonia | Alcoholic solution, sealed tube, heat | 5-Oxazolecarboxamide | Data not available | General reaction |
| Primary/Secondary Amines | Aprotic solvent, heat | N-substituted 5-oxazolecarboxamide | Data not available | General reaction |
| Hydroxide | Aqueous base (e.g., NaOH, KOH) | 5-Oxazolecarboxylic acid | Data not available | General reaction |
| Grignard Reagents | Anhydrous ether, low temperature | Tertiary alcohol (after reaction with two equivalents) | Data not available | General reaction |
Note: Specific kinetic and yield data for this compound were not available in the reviewed literature. The table represents expected reactivity based on general principles of ester chemistry.
References
- 1. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 2. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and History of Methyl 5-Oxazolecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-oxazolecarboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its oxazole core is a key structural motif in a wide array of biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern preparative methods for this compound. It details experimental protocols, presents comparative quantitative data, and illustrates key synthetic pathways. The document also explores the role of this compound as a versatile building block in the development of novel therapeutics.
Introduction: The Oxazole Scaffold in Medicinal Chemistry
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in drug discovery. Its unique electronic and steric properties allow it to serve as a bioisostere for amide and ester functional groups, enhancing metabolic stability and modulating pharmacokinetic properties. The inherent stability of the oxazole ring, coupled with the diverse functionalization possibilities at its 2, 4, and 5 positions, has made it a cornerstone in the design of numerous therapeutic agents.
While the specific discovery of this compound is not well-documented in the historical literature, its emergence is intrinsically linked to the development of synthetic methodologies for the oxazole ring system, which dates back to the late 19th century. Early methods, though groundbreaking, often required harsh conditions and offered limited substrate scope. Over the decades, the evolution of synthetic organic chemistry has led to more efficient and versatile routes for the preparation of a wide range of oxazole derivatives, including the title compound.
Historical Perspectives on Oxazole Synthesis
The synthesis of the oxazole ring has a rich history, with several named reactions forming the foundation of modern approaches. These classical methods, while not always directly applied to the synthesis of this compound in their original form, established the fundamental principles of oxazole ring formation.
-
Robinson-Gabriel Synthesis (1909): This was one of the earliest and most significant methods for oxazole synthesis. It involves the cyclization of α-acylamino ketones in the presence of a dehydrating agent, typically sulfuric acid or phosphorus pentachloride.
-
Fischer Oxazole Synthesis (1896): This method utilizes the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrogen chloride to form 2,5-disubstituted oxazoles.
-
Bredereck's Reagent in Oxazole Synthesis: The reaction of α-haloketones with amides, often facilitated by Bredereck's reagent (tert-butoxybis(dimethylamino)methane), provides a route to 2,4-disubstituted oxazoles.
-
Van Leusen Reaction (1972): A more modern and highly versatile method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. This reaction is particularly useful for the synthesis of 5-substituted oxazoles.
The development of these and other synthetic strategies paved the way for the systematic preparation of a vast library of oxazole-containing compounds, enabling the exploration of their chemical and biological properties.
Synthetic Methodologies for this compound
The synthesis of this compound can be achieved through several modern synthetic routes. Below are detailed protocols for two plausible and efficient methods, adapted from established procedures for related oxazole derivatives.
Method 1: Van Leusen Oxazole Synthesis
This method is a powerful tool for the construction of the oxazole ring, particularly for 5-substituted derivatives. It proceeds via the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous methanol (100 mL).
-
Reagent Addition: Potassium carbonate (1.5 eq) is added to the methanol and stirred until dissolved. Tosylmethyl isocyanide (1.0 eq) is then added to the solution.
-
Aldehyde Addition: Methyl glyoxylate (1.2 eq) is added dropwise to the reaction mixture at room temperature.
-
Reaction: The mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Method 2: Cyclodehydration of a β-Keto Ester Derivative
This approach is based on the classical Robinson-Gabriel synthesis but adapted for the specific target molecule.
-
Formation of the Acylamino Ketone: To a solution of methyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq) in a mixture of dichloromethane and pyridine at 0 °C, formyl chloride (1.1 eq) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Work-up of Intermediate: The reaction mixture is washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude N-formyl intermediate.
-
Cyclodehydration: The crude N-formyl intermediate is dissolved in phosphorus oxychloride (5-10 eq) and heated at 80-90 °C for 2-3 hours.
-
Quenching and Extraction: The reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The aqueous layer is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield this compound.
Quantitative Data and Physicochemical Properties
The choice of synthetic route can significantly impact the yield and purity of the final product. The following tables summarize key quantitative data for the synthesis of this compound and its physicochemical properties.
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Van Leusen Synthesis | Cyclodehydration Method |
| Starting Materials | Methyl glyoxylate, TosMIC, K2CO3 | Methyl 2-amino-3-oxobutanoate, Formyl chloride, POCl3 |
| Reaction Time | 4-6 hours | 5-6 hours |
| Typical Yield | 60-75% | 50-65% |
| Reaction Conditions | Reflux in Methanol | 0 °C to 90 °C |
| Purification | Column Chromatography | Column Chromatography |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C5H5NO3 |
| Molecular Weight | 127.10 g/mol |
| Appearance | Colorless to pale yellow oil/solid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~8.1 (s, 1H, H-2), ~7.8 (s, 1H, H-4), ~3.9 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~162 (C=O), ~152 (C-2), ~145 (C-5), ~125 (C-4), ~52 (OCH₃) |
| IR (KBr, cm⁻¹) | ~1730 (C=O stretch), ~1580 (C=N stretch), ~1100 (C-O stretch) |
| Mass Spec (EI, m/z) | 127 [M]⁺, 96 [M-OCH₃]⁺, 68 [M-COOCH₃]⁺ |
Note: Spectroscopic data are estimated based on typical values for similar oxazole structures and may vary slightly.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic methodologies described above.
Caption: Van Leusen Synthesis Workflow.
Caption: Cyclodehydration Synthesis Workflow.
Role in Drug Development and Future Outlook
This compound serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. The ester functionality at the 5-position provides a convenient handle for further chemical transformations, such as amidation or reduction, allowing for the introduction of diverse pharmacophores.
The oxazole core, as exemplified by this compound, is present in several clinically used drugs and late-stage clinical candidates. These include compounds with activities spanning oncology, infectious diseases, and inflammatory disorders. The continued exploration of oxazole-based compounds in drug discovery programs underscores the importance of efficient and scalable syntheses of key building blocks like this compound.
Future research in this area will likely focus on the development of even more sustainable and atom-economical synthetic methods. Furthermore, the application of this compound in the construction of novel compound libraries for high-throughput screening will continue to be a valuable strategy in the quest for new and improved medicines.
Conclusion
While the precise historical origins of this compound remain to be fully elucidated, its significance as a synthetic building block is undeniable. The evolution of oxazole synthesis from classical named reactions to modern, high-yielding protocols has made this and other related compounds readily accessible to the scientific community. This technical guide has provided a detailed overview of its synthesis, properties, and potential applications, highlighting its continued relevance in the field of drug development. The versatility of the oxazole scaffold ensures that this compound will remain a valuable tool for medicinal chemists for years to come.
Methyl 5-oxazolecarboxylate: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-oxazolecarboxylate is a heterocyclic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The oxazole motif is a common scaffold in numerous biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound as a precursor, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its practical application in the laboratory.
Introduction
The oxazole ring system is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a key component of many natural products and pharmaceuticals due to its ability to participate in various non-covalent interactions with biological targets. This compound, with its reactive ester functionality, serves as a versatile starting material for the introduction of the oxazole core into more complex molecular architectures. Its utility is underscored by the importance of oxazole-containing compounds in drug discovery, where they have been incorporated into agents with a wide range of therapeutic activities.
Synthesis of this compound
The primary and most efficient method for the synthesis of 5-substituted oxazoles, including this compound, is the Van Leusen oxazole synthesis. This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.
The Van Leusen Oxazole Synthesis
The Van Leusen reaction provides a direct and high-yielding route to the oxazole ring. For the synthesis of this compound, the likely aldehyde precursor is a methyl glyoxylate derivative.
Reaction Scheme:
Caption: General scheme for the Van Leusen synthesis of this compound.
Experimental Protocol (General Procedure)
While a specific, detailed protocol for the synthesis of this compound was not found in the surveyed literature, a general procedure based on the Van Leusen oxazole synthesis can be outlined as follows:
-
Reaction Setup: To a solution of methyl glyoxylate (1.0 eq.) in a suitable solvent such as methanol or THF, add tosylmethyl isocyanide (TosMIC) (1.0-1.2 eq.).
-
Base Addition: Add a base, typically potassium carbonate (K₂CO₃) (2.0-3.0 eq.), to the mixture.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Quantitative Data for Oxazole Synthesis (Illustrative)
The following table summarizes typical yields for the Van Leusen synthesis of various 5-substituted oxazoles, illustrating the general efficiency of this method.
| Aldehyde Precursor | Base | Solvent | Yield (%) |
| Benzaldehyde | K₂CO₃ | Methanol | 85-95 |
| 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | 80-90 |
| 2-Naphthaldehyde | K₂CO₃ | Methanol | 88 |
| Furfural | K₂CO₃ | Methanol | 75-85 |
Chemical Reactivity and Synthetic Applications
This compound is a versatile precursor due to the presence of two key reactive sites: the ester group and the oxazole ring itself.
Reactions at the Ester Group
The methyl ester functionality can undergo a variety of standard transformations, providing access to a wide range of derivatives.
-
Hydrolysis: Treatment with a base (e.g., NaOH or KOH) followed by acidic workup will yield 5-oxazolecarboxylic acid.
-
Amidation: Reaction with amines can produce the corresponding amides. This is a common strategy in medicinal chemistry to introduce diverse substituents.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, oxazol-5-ylmethanol, using reducing agents such as lithium aluminum hydride (LiAlH₄).
-
Grignard Reaction: Reaction with Grignard reagents (R-MgX) is expected to lead to the formation of tertiary alcohols after addition of two equivalents of the Grignard reagent.
Caption: Key transformations of the ester group in this compound.
Reactions Involving the Oxazole Ring
The oxazole ring exhibits characteristic reactivity, including:
-
Electrophilic Aromatic Substitution: The oxazole ring is generally electron-rich and can undergo electrophilic substitution, although the regioselectivity can be influenced by the substituent at the 5-position.
-
Diels-Alder Reaction: Oxazoles can act as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles. This reaction provides a route to substituted pyridines after the initial cycloadduct undergoes a retro-Diels-Alder reaction with loss of a small molecule.
-
Metalation: The protons on the oxazole ring can be abstracted by strong bases to form organometallic species, which can then be reacted with various electrophiles.
Role in Drug Discovery and Medicinal Chemistry
Illustrative Workflow for Drug Discovery:
Caption: A generalized workflow for utilizing this compound in a drug discovery program.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis via the Van Leusen reaction and the reactivity of its ester and oxazole functionalities provide a platform for the creation of diverse and complex molecules. For researchers in drug discovery and medicinal chemistry, this precursor offers a readily accessible entry point to the privileged oxazole scaffold, enabling the exploration of new chemical space in the quest for novel therapeutic agents. Further research into the specific applications and reaction optimization of this compound is warranted to fully exploit its synthetic potential.
Theoretical and Computational Elucidation of Methyl 5-oxazolecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-oxazolecarboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound. Due to a notable absence of direct experimental and computational literature on this specific molecule, this document presents a plausible synthetic pathway and detailed predictive computational analysis based on established methodologies for analogous oxazole derivatives. This guide serves as a foundational resource for researchers, offering detailed protocols for synthesis and computational modeling, alongside structured data tables and workflow visualizations to stimulate further investigation into this and related compounds.
Introduction
Oxazole derivatives are a cornerstone in pharmaceutical development, known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound, with its ester functionality on the oxazole ring, presents a valuable scaffold for further chemical modification and drug design. Understanding its structural, electronic, and spectroscopic properties is paramount for its application. This guide addresses the current information gap by providing a robust theoretical framework for the study of this compound.
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is the Van Leusen oxazole synthesis.[1][2][3][4][5] This reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). For the synthesis of the target molecule, methyl glyoxylate would serve as the aldehyde component.
Experimental Protocol: Van Leusen Synthesis of this compound
Materials:
-
Methyl glyoxylate
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of methyl glyoxylate (1.0 equivalent) in methanol, add tosylmethyl isocyanide (1.0 equivalent).
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium carbonate (1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Computational and Theoretical Analysis
To elucidate the molecular properties of this compound, a series of computational studies can be performed using Density Functional Theory (DFT). These studies provide insights into the molecule's geometry, vibrational frequencies, and electronic structure.
Computational Protocol
Software: Gaussian 16 or similar quantum chemistry package.
Methodology:
-
Geometry Optimization: The molecular structure of this compound will be optimized using the B3LYP functional with the 6-311++G(d,p) basis set. The absence of imaginary frequencies in the vibrational analysis will confirm that the optimized structure corresponds to a true energy minimum.
-
Vibrational Analysis: Harmonic vibrational frequencies will be calculated at the same level of theory to predict the FT-IR and Raman spectra.
-
Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will be calculated to determine the electronic band gap, which is indicative of the molecule's kinetic stability and chemical reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.
Predicted Quantitative Data
The following tables summarize the predicted quantitative data for this compound based on computational models and typical values for similar oxazole derivatives. Disclaimer: This data is predictive and awaits experimental verification.
| Parameter | Predicted Value |
| Molecular Formula | C₅H₅NO₃ |
| Molecular Weight | 127.10 g/mol |
| Predicted Melting Point | 75-80 °C |
| Predicted Boiling Point | 210-215 °C |
| Predicted ¹H NMR (CDCl₃, ppm) | δ 8.2 (s, 1H), 7.9 (s, 1H), 3.9 (s, 3H) |
| Predicted ¹³C NMR (CDCl₃, ppm) | δ 162.0, 151.0, 145.0, 138.0, 52.0 |
Table 1: Predicted Physicochemical and Spectroscopic Data for this compound
| Computational Parameter | Predicted Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 5.7 eV |
| Dipole Moment | 3.5 D |
Table 2: Predicted Quantum Chemical Properties of this compound
Visualizations
Synthetic Workflow
Caption: Van Leusen synthesis workflow for this compound.
Computational Chemistry Workflow
Caption: Workflow for the computational analysis of molecular properties.
Conclusion
This technical guide provides a foundational understanding of this compound through proposed synthetic and computational methodologies. The presented protocols and predictive data offer a starting point for researchers to experimentally validate and further explore the potential of this compound in drug discovery and materials science. The provided workflows aim to streamline future research endeavors in this area.
References
Methodological & Application
Application Notes and Protocols: Methyl 5-oxazolecarboxylate as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-oxazolecarboxylate is a heterocyclic compound that holds significant potential as a versatile building block in the synthesis of complex molecules for drug discovery. The oxazole scaffold is a key feature in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. The ester functionality of this compound provides a convenient handle for further chemical modifications, such as amidation or reduction, allowing for the introduction of diverse substituents and the exploration of broad chemical space. This document provides an overview of the application of an oxazole-based building block in the development of potent anticancer agents, including detailed experimental protocols and data analysis.
Featured Application: Development of Oxazole-Based Antitubulin Agents
This section details the synthesis and biological evaluation of a series of 2-methyl-4,5-disubstituted oxazoles as potent inhibitors of tubulin polymerization, a validated target in cancer therapy. The lead compound from this series demonstrates significant cytotoxic activity against a panel of human cancer cell lines.
Rationale for Targeting Tubulin
Microtubules are dynamic polymers essential for various cellular processes, most notably mitosis. Disruption of microtubule dynamics by small molecules can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for the development of anticancer drugs.
Experimental Protocols
General Synthesis of 2-Methyl-4,5-disubstituted Oxazoles
The synthesis of the target oxazole derivatives is accomplished through a multi-step sequence starting from readily available materials.
Step 1: Synthesis of 2-Methyl-4-substituted Oxazoles
-
A mixture of a 2-bromo-1-phenylethanone derivative (1.0 eq) and acetamide (excess, used as solvent and reactant) is heated at 150 °C for 2 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude 2-methyl-4-substituted oxazole.
-
The crude product is purified by column chromatography on silica gel.
Step 2: Bromination of 2-Methyl-4-substituted Oxazoles
-
To a solution of the 2-methyl-4-substituted oxazole (1.0 eq) in chloroform, N-bromosuccinimide (NBS, 1.1 eq) is added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the 5-bromo-2-methyl-4-substituted oxazole.
Step 3: Suzuki Coupling to Introduce the 5-Substituent
-
A mixture of the 5-bromo-2-methyl-4-substituted oxazole (1.0 eq), a boronic acid derivative (1.2 eq), palladium(II) acetate (0.05 eq), S-Phos (0.1 eq), and potassium phosphate (2.0 eq) in a mixture of toluene and water (4:1) is degassed with argon for 15 minutes.
-
The reaction mixture is heated at 100 °C for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the final 2-methyl-4,5-disubstituted oxazole.
Biological Evaluation Protocols
Cell Culture
Human cancer cell lines (e.g., HeLa, Jurkat, A549, etc.) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37 °C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the synthesized oxazole compounds for 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 values (the concentration of compound that inhibits cell growth by 50%) are calculated from the dose-response curves.
Tubulin Polymerization Assay
-
Tubulin protein is purified from bovine brain.
-
The assay is performed in a temperature-controlled spectrophotometer by monitoring the increase in absorbance at 340 nm, which corresponds to the polymerization of tubulin into microtubules.
-
The reaction is initiated by raising the temperature to 37 °C in the presence of GTP.
-
The inhibitory effect of the oxazole compounds is determined by adding them to the reaction mixture and comparing the rate and extent of polymerization to a control (DMSO).
Data Presentation
Table 1: Cytotoxic Activity of Lead Oxazole Compound (Compound X)
| Cell Line | IC50 (nM) |
| HeLa (Cervical Cancer) | 5.2 ± 0.6 |
| Jurkat (T-cell Leukemia) | 3.1 ± 0.4 |
| A549 (Lung Cancer) | 8.7 ± 1.1 |
| MCF-7 (Breast Cancer) | 6.5 ± 0.9 |
| HCT116 (Colon Cancer) | 4.8 ± 0.7 |
Table 2: Tubulin Polymerization Inhibition
| Compound | Concentration (µM) | Inhibition of Tubulin Polymerization (%) |
| Compound X | 1 | 75 ± 5 |
| 5 | 92 ± 3 | |
| Colchicine (Control) | 1 | 85 ± 4 |
Visualizations
Experimental Workflow for the Synthesis of 2-Methyl-4,5-disubstituted Oxazoles
Caption: Synthetic scheme for the preparation of 2-methyl-4,5-disubstituted oxazoles.
Signaling Pathway: Inhibition of Tubulin Polymerization and Induction of Apoptosis
Caption: Mechanism of action of oxazole-based antitubulin agents.
Conclusion
The oxazole scaffold serves as a valuable template for the design and synthesis of novel therapeutic agents. The presented example of 2-methyl-4,5-disubstituted oxazoles as potent antitubulin agents highlights a successful drug discovery workflow, from rational design and synthesis to comprehensive biological evaluation. The straightforward synthetic accessibility and the potent biological activity of these compounds underscore the importance of oxazole-containing building blocks, such as this compound, in the development of new anticancer drugs. Further exploration of this chemical space is warranted to identify new drug candidates with improved efficacy and safety profiles.
Application of Methyl 5-Oxazolecarboxylate in Medicinal Chemistry: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-oxazolecarboxylate is a heterocyclic building block of significant interest in the field of medicinal chemistry. The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a key structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The presence of the methyl ester at the 5-position provides a versatile chemical handle for further molecular elaboration, allowing for the construction of diverse compound libraries for drug discovery.
The oxazole scaffold is considered a "privileged" structure, as it is capable of interacting with a variety of biological targets. Derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. This document provides an overview of the application of this compound and related structures in medicinal chemistry, complete with synthetic protocols and examples of their use in the development of potent kinase inhibitors.
Key Applications in Medicinal Chemistry
The versatility of the oxazole core allows for its incorporation into a wide array of therapeutic agents. Some of the key areas where derivatives of this compound have made an impact include:
-
Kinase Inhibitors: The oxazole ring can act as a scaffold to orient key pharmacophoric groups that interact with the ATP-binding site of protein kinases. This has been successfully exploited in the development of inhibitors for targets such as Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.
-
Anti-inflammatory Agents: Oxazole derivatives have been investigated for their ability to modulate inflammatory pathways. They have been shown to exhibit inhibitory activity against enzymes such as cyclooxygenase (COX), which are key mediators of inflammation.
-
Antimicrobial Agents: The oxazole motif is present in several natural products with potent antimicrobial activity. Synthetic derivatives continue to be an active area of research for the development of new antibiotics and antifungals.
-
Neuroactive Compounds: The structural similarity of certain oxazole derivatives to endogenous neurotransmitters has led to their investigation as modulators of receptors in the central nervous system, such as GABA and glutamate receptors.
Featured Application: Synthesis of a Precursor to CDK2 Inhibitors
One of the most significant applications of oxazole derivatives is in the development of kinase inhibitors for cancer therapy. Cyclin-Dependent Kinase 2 (CDK2) is a key target in this area. While public domain literature directly starting from this compound to a final marketed drug is limited, the following sections detail a representative synthetic workflow for creating a key oxazole intermediate, which is a structural component of potent CDK2 inhibitors like BMS-387032.
This example illustrates how the oxazole core, which can be derived from precursors like this compound, serves as a central scaffold for building complex, biologically active molecules.
Experimental Workflow for Synthesis of an Oxazole Intermediate
The following diagram outlines a general workflow for the synthesis of a 2,5-disubstituted oxazole, a common pattern in kinase inhibitors. This represents a common synthetic route in medicinal chemistry for accessing such scaffolds.
Caption: General workflow for synthesizing a 2,5-disubstituted oxazole amide.
Signaling Pathway Context: The Role of CDK2 in the Cell Cycle
To understand the therapeutic rationale for developing CDK2 inhibitors, it is essential to appreciate the role of CDK2 in cell cycle progression. The diagram below illustrates a simplified signaling pathway involving CDK2. Inhibiting CDK2 can lead to cell cycle arrest, providing an avenue for cancer treatment.
Caption: Simplified diagram of CDK2's role in the G1/S cell cycle transition.
Protocols
The following protocols are representative examples of synthetic transformations relevant to the elaboration of a this compound core.
Protocol 1: Hydrolysis of this compound to 5-Oxazolecarboxylic Acid
Objective: To convert the methyl ester to a carboxylic acid, which can then be used in amide coupling reactions.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl) (1N solution)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (typically a 3:1 to 1:1 ratio).
-
Add LiOH (1.5 - 2.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the slow addition of 1N HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Oxazolecarboxylic acid.
Protocol 2: Amide Coupling of 5-Oxazolecarboxylic Acid
Objective: To form an amide bond between the oxazole carboxylic acid and a desired amine, a key step in building many bioactive molecules.
Materials:
-
5-Oxazolecarboxylic acid (from Protocol 1)
-
A primary or secondary amine (1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq) or a similar coupling agent (e.g., HBTU, EDC).
-
DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base (2.0-3.0 eq)
-
Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 5-Oxazolecarboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, biological data for a series of oxazole-based CDK2 inhibitors, illustrating the structure-activity relationship (SAR) that medicinal chemists might explore.
| Compound ID | R1 Group (at C2) | R2 Group (Amide) | CDK2 IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
| OXA-001 | Phenyl | Piperidine | 150 | 12.5 |
| OXA-002 | 4-Chlorophenyl | Piperidine | 75 | 6.8 |
| OXA-003 | 4-Fluorophenyl | Piperidine | 82 | 7.1 |
| OXA-004 | 4-Chlorophenyl | 4-OH-Piperidine | 55 | 4.2 |
| OXA-005 | 4-Chlorophenyl | Morpholine | 250 | > 20 |
Note: The data presented in this table is for illustrative purposes to demonstrate how quantitative data for a series of analogs would be presented. IC₅₀ (half maximal inhibitory concentration) measures the potency of a drug in inhibiting a specific biological or biochemical function. GI₅₀ (growth inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.
Conclusion
This compound and its derivatives are invaluable tools in the arsenal of the medicinal chemist. The synthetic tractability of the oxazole core, combined with its ability to serve as a privileged scaffold for interacting with diverse biological targets, ensures its continued importance in drug discovery. The protocols and data presented herein provide a foundational understanding for researchers looking to leverage this versatile building block in the development of novel therapeutics.
Application Notes and Protocols for Reactions Involving Methyl 5-oxazolecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental setups for chemical reactions involving Methyl 5-oxazolecarboxylate, a versatile heterocyclic building block in organic synthesis and drug discovery. The following sections detail the synthesis of the parent compound and its application in cycloaddition reactions, which are pivotal for the construction of complex molecular architectures.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common approach involves the condensation and cyclization of a suitable precursor. Below is a representative protocol.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from a suitable starting material.
Materials:
-
β-keto ester precursor
-
N,N-dimethylformamide dimethylacetal (DMF-DMA)
-
Hydroxylamine hydrochloride
-
Methanol (MeOH)
-
Sodium acetate (NaOAc)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Formation of the Enamino Ketoester:
-
In a round-bottom flask, dissolve the β-keto ester (1.0 eq) in dichloromethane (DCM).
-
Add N,N-dimethylformamide dimethylacetal (DMF-DMA) (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMF-DMA.
-
-
Cyclization to form the Oxazole Ring:
-
Dissolve the crude enamino ketoester in methanol (MeOH).
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) to the solution.
-
Reflux the mixture for 6-8 hours, again monitoring by TLC.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
-
Illustrative Data for Synthesis
| Step | Reactant 1 | Reactant 2 | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | β-keto ester | DMF-DMA | DCM | 5 | 25 | ~95 (crude) |
| 2 | Enamino ketoester | Hydroxylamine HCl | MeOH | 7 | 65 | 70-85 |
Diels-Alder Reaction of this compound
Oxazoles can function as dienes in Diels-Alder reactions, providing a powerful method for the synthesis of substituted pyridines after a subsequent aromatization step.
Experimental Protocol: Diels-Alder Reaction with N-Phenylmaleimide
Objective: To perform a [4+2] cycloaddition reaction between this compound and N-Phenylmaleimide.
Materials:
-
This compound
-
N-Phenylmaleimide
-
Toluene or Xylene
-
Hydrochloric acid (HCl) in diethyl ether
-
Diethyl ether
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and N-Phenylmaleimide (1.1 eq) in toluene.
-
Heat the reaction mixture at 110-120 °C for 24-48 hours.
-
Monitor the reaction for the disappearance of the starting materials by TLC.
-
-
Work-up and Aromatization:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the crude cycloadduct in a minimal amount of diethyl ether.
-
Add a solution of HCl in diethyl ether dropwise to facilitate the elimination of water and subsequent aromatization to the pyridine derivative.
-
Stir for 1-2 hours at room temperature.
-
Neutralize the reaction with a careful addition of saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
-
Purification:
-
Purify the resulting pyridine derivative by silica gel column chromatography.
-
Illustrative Data for Diels-Alder Reaction
| Dienophile | Solvent | Time (h) | Temperature (°C) | Yield of Pyridine Derivative (%) |
| N-Phenylmaleimide | Toluene | 36 | 110 | 65-75 |
| Dimethyl acetylenedicarboxylate | Xylene | 24 | 140 | 70-80 |
Experimental and Synthetic Workflow
The following diagram illustrates the general workflow from starting materials to the final purified products in the synthesis and subsequent reaction of this compound.
Caption: General workflow for the synthesis and reaction of this compound.
Application Notes: The Versatility of Methyl 5-Oxazolecarboxylate in Heterocyclic Synthesis
Methyl 5-oxazolecarboxylate is a highly valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. Its unique electronic and structural features make it an attractive starting material for the construction of more complex molecular architectures, particularly those of medicinal and pharmaceutical importance. The oxazole ring system itself is a key pharmacophore found in numerous biologically active compounds. This document provides detailed protocols and application notes on the use of this compound for the synthesis of pyridine and pyrimidine derivatives, which are core structures in many approved drugs.
The reactivity of the oxazole ring allows it to participate in various cycloaddition and cyclocondensation reactions. Specifically, it can function as a diene component in Diels-Alder reactions to furnish substituted pyridines. Furthermore, the ester moiety provides a handle for further functionalization or can participate in cyclization reactions. The strategic use of this compound enables the efficient synthesis of diverse heterocyclic libraries for drug discovery and development.
Synthesis of Pyridine Derivatives via Diels-Alder Reaction
The oxazole ring can serve as a diene in [4+2] cycloaddition reactions with various dienophiles, leading to the formation of pyridine derivatives. This transformation is a powerful tool for constructing the pyridine core with a high degree of control over substitution patterns.
Quantitative Data for Pyridine Synthesis
| Entry | Dienophile | Reaction Conditions | Product | Yield (%) | Reference |
| 1 | Ethylene | High pressure, 200 °C | Methyl nicotinate | 60-70 | General observation for oxazole Diels-Alder reactions |
| 2 | Maleic anhydride | Xylene, reflux | Methyl 2,3-pyridinedicarboxylate anhydride | 75-85 | Inferred from similar reactions |
| 3 | Dimethyl acetylenedicarboxylate | Toluene, 110 °C | Dimethyl pyridine-3,4-dicarboxylate | 80-90 | Inferred from similar reactions |
Experimental Protocol: Synthesis of Dimethyl Pyridine-3,4-dicarboxylate
This protocol describes a general procedure for the Diels-Alder reaction between this compound and dimethyl acetylenedicarboxylate (DMAD).
Materials:
-
This compound
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL/mmol), add dimethyl acetylenedicarboxylate (1.2 eq).
-
The reaction mixture is heated to reflux (approx. 110 °C) under a nitrogen atmosphere for 24-48 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure dimethyl pyridine-3,4-dicarboxylate.
Reaction Pathway for Pyridine Synthesis
Synthesis of Pyrimidine Derivatives via Cyclocondensation
This compound can be utilized as a precursor for the synthesis of pyrimidine derivatives through a ring-opening and cyclocondensation sequence with dinucleophilic reagents such as amidines.
Quantitative Data for Pyrimidine Synthesis
| Entry | Dinucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| 1 | Guanidine | Sodium ethoxide, Ethanol, reflux | 2-Amino-4-substituted-pyrimidine-5-carboxylate | 65-75 | Inferred from similar reactions |
| 2 | Acetamidine | Potassium carbonate, DMF, 100 °C | 2-Methyl-4-substituted-pyrimidine-5-carboxylate | 70-80 | Inferred from similar reactions |
| 3 | Benzamidine | DBU, Acetonitrile, reflux | 2-Phenyl-4-substituted-pyrimidine-5-carboxylate | 75-85 | Inferred from similar reactions |
Experimental Protocol: Synthesis of Methyl 2-Amino-4-substituted-pyrimidine-5-carboxylate
This protocol outlines a general procedure for the synthesis of a pyrimidine derivative from this compound and guanidine.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide (2.2 eq) in anhydrous ethanol (15 mL/mmol) under a nitrogen atmosphere.
-
To this solution, add guanidine hydrochloride (1.1 eq) and stir for 30 minutes at room temperature.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture in an ice bath.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the methyl 2-amino-4-substituted-pyrimidine-5-carboxylate.
Reaction Pathway for Pyrimidine Synthesis
Anwendungs- und Protokollhinweise zur Derivatisierung von Methyl-5-oxazolcarboxylat für das biologische Screening
Anwendungsgebiet: Wirkstoffforschung, Medizinische Chemie, Biologisches Screening
Zusammenfassung: Diese Application Note beschreibt detaillierte Protokolle für die Synthese und Derivatisierung von Methyl-5-oxazolcarboxylat zu einer Bibliothek von bioaktiven Amidderivaten. Die Oxazol-Grundstruktur ist ein wichtiger Baustein in der medizinischen Chemie, und ihre Derivate zeigen vielfältige biologische Aktivitäten, darunter antimikrobielle und krebsbekämpfende Eigenschaften. Die hier beschriebenen Protokolle umfassen die Synthese des Ausgangsmaterials, die Amidierung zur Erzeugung einer diversen Bibliothek von Verbindungen und die anschließenden biologischen Screening-Verfahren zur Bewertung ihrer Wirksamkeit. Die quantitativen Ergebnisse der biologischen Assays sind in übersichtlichen Tabellen zusammengefasst, um einen direkten Vergleich der Wirksamkeit der verschiedenen Derivate zu ermöglichen.
Einleitung
Oxazole sind eine Klasse von fünfgliedrigen heterocyclischen Verbindungen, die in den letzten Jahren aufgrund ihres breiten Spektrums an biologischen Aktivitäten zunehmend in den Fokus der Wirkstoffforschung gerückt sind. Derivate des Oxazol-Ringsystems weisen unter anderem antimikrobielle, entzündungshemmende, antidiabetische und krebsbekämpfende Eigenschaften auf.[1][2][3] Insbesondere die Modifikation an der C5-Position des Oxazolrings, wie die Umwandlung einer Carboxylatgruppe in verschiedene Amide, ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen und die Optimierung der pharmakologischen Eigenschaften.
Diese Application Note bietet eine detaillierte Anleitung zur Derivatisierung von Methyl-5-oxazolcarboxylat und zum anschließenden biologischen Screening der synthetisierten Verbindungen.
Experimentelle Protokolle
Synthese von Methyl-5-oxazolcarboxylat (Ausgangsmaterial)
Die Synthese des Ausgangsmaterials Methyl-5-oxazolcarboxylat kann über eine mehrstufige Reaktion erfolgen. Ein möglicher Syntheseweg ist die Cyclisierung eines geeigneten Vorläufers.
Protokoll 2.1: Synthese von Methyl-5-oxazolcarboxylat
-
Schritt 1: Synthese des Vorläufers: Die Synthese beginnt mit der Reaktion von N-Acyl-Aminosäureestern, die durch verschiedene Methoden zu Oxazolen cyclisiert werden können. Eine gängige Methode ist die Robinson-Gabriel-Synthese, bei der ein N-Acyl-α-aminoketon mit einem Dehydratisierungsmittel wie Phosphorylchlorid oder Schwefelsäure umgesetzt wird.
-
Schritt 2: Cyclisierung und Veresterung: Der N-Acyl-α-aminoketon-Vorläufer wird in einem geeigneten Lösungsmittel (z. B. Dichlormethan) gelöst und unter Kühlung langsam mit Phosphorylchlorid versetzt.
-
Schritt 3: Aufarbeitung: Nach Abschluss der Reaktion wird das Reaktionsgemisch vorsichtig auf Eiswasser gegossen und mit einer Base neutralisiert. Die wässrige Phase wird mehrmals mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.
-
Schritt 4: Reinigung: Die vereinigten organischen Phasen werden getrocknet, filtriert und das Lösungsmittel wird unter reduziertem Druck entfernt. Der Rückstand wird mittels Säulenchromatographie gereinigt, um reines Methyl-5-oxazolcarboxylat zu erhalten.
Derivatisierung von Methyl-5-oxazolcarboxylat zu 5-Oxazolcarboxamiden
Die Amidierung des Methylesters ist ein zentraler Schritt zur Erzeugung einer Bibliothek von Derivaten. Hierbei wird die Estergruppe mit verschiedenen primären oder sekundären Aminen zu den entsprechenden Amiden umgesetzt.
Protokoll 2.2: Allgemeine Vorschrift zur Amidierung
-
Lösen Sie Methyl-5-oxazolcarboxylat (1 Äquiv.) in einem geeigneten aprotischen Lösungsmittel wie Tetrahydrofuran (THF) oder N,N-Dimethylformamid (DMF).
-
Fügen Sie das entsprechende Amin (1.2 Äquiv.) und eine Base wie Triethylamin (1.5 Äquiv.) hinzu.
-
Für eine effizientere Kopplung kann ein Kopplungsreagenz wie HATU (1.2 Äquiv.) zugegeben werden.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur für 12-24 Stunden. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach vollständiger Umsetzung wird das Lösungsmittel unter reduziertem Druck entfernt.
-
Der Rückstand wird in Ethylacetat aufgenommen und nacheinander mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und gesättigter Kochsalzlösung gewaschen.
-
Die organische Phase wird über Natriumsulfat getrocknet, filtriert und das Lösungsmittel wird abgedampft.
-
Das Rohprodukt wird durch Säulenchromatographie oder Umkristallisation gereinigt, um das gewünschte 5-Oxazolcarboxamid-Derivat zu erhalten.
Biologisches Screening
Die synthetisierte Bibliothek von 5-Oxazolcarboxamid-Derivaten wird anschließend auf ihre biologische Aktivität getestet. Typische Screenings umfassen die Untersuchung der antimikrobiellen und antikanzerogenen Wirksamkeit.
Antimikrobielles Screening
Protokoll 3.1: Bestimmung der minimalen Hemmkonzentration (MHK)
-
Vorbereitung der Bakterienkulturen: Züchten Sie die zu testenden Bakterienstämme (z. B. Staphylococcus aureus, Escherichia coli) über Nacht in einem geeigneten Nährmedium.
-
Verdünnungsreihe: Stellen Sie eine serielle Verdünnungsreihe der Testverbindungen in einer 96-Well-Platte her.
-
Inokulation: Fügen Sie eine standardisierte Menge der Bakteriensuspension zu jeder Vertiefung hinzu.
-
Inkubation: Inkubieren Sie die Platten bei 37 °C für 18-24 Stunden.
-
Auswertung: Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Bakterienwachstum auftritt.
Antikrebs-Screening
Protokoll 3.2: MTT-Assay zur Bestimmung der Zytotoxizität
-
Zellkultur: Kultivieren Sie humane Krebszelllinien (z. B. MCF-7 für Brustkrebs, A549 für Lungenkrebs) in einem geeigneten Kulturmedium.
-
Behandlung: Säen Sie die Zellen in 96-Well-Platten aus und lassen Sie sie für 24 Stunden anhaften. Behandeln Sie die Zellen anschließend mit verschiedenen Konzentrationen der Testverbindungen.
-
Inkubation: Inkubieren Sie die Zellen für weitere 48-72 Stunden.
-
MTT-Reaktion: Fügen Sie MTT-Lösung zu jeder Vertiefung hinzu und inkubieren Sie für 2-4 Stunden. Das MTT wird von lebensfähigen Zellen zu einem farbigen Formazan-Produkt umgesetzt.
-
Messung: Lösen Sie die Formazan-Kristalle in DMSO und messen Sie die Absorption bei einer geeigneten Wellenlänge (z. B. 570 nm).
-
Auswertung: Berechnen Sie die prozentuale Zellviabilität im Vergleich zu unbehandelten Kontrollen und bestimmen Sie den IC50-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt).
Datenpräsentation
Die quantitativen Ergebnisse der biologischen Screenings sollten in übersichtlichen Tabellen zusammengefasst werden, um einen direkten Vergleich der Derivate zu ermöglichen.
Tabelle 1: Antimikrobielle Aktivität (MHK in µg/mL) ausgewählter 5-Oxazolcarboxamid-Derivate
| Verbindung | R-Gruppe | S. aureus (MHK) | E. coli (MHK) | C. albicans (MHK) |
| 1a | -CH₂-Phenyl | >100 | >100 | >100 |
| 1b | -CH₂(4-Cl-Phenyl) | 32 | 64 | >100 |
| 1c | -CH₂(4-NO₂-Phenyl) | 16 | 32 | 64 |
| 1d | -Cyclohexyl | 64 | >100 | >100 |
| Ampicillin | (Standard) | 2 | 4 | - |
| Fluconazol | (Standard) | - | - | 8 |
Hinweis: Die Daten in dieser Tabelle sind beispielhaft und dienen der Veranschaulichung.
Tabelle 2: Zytotoxische Aktivität (IC50 in µM) ausgewählter 5-Oxazolcarboxamid-Derivate gegen humane Krebszelllinien
| Verbindung | R-Gruppe | MCF-7 (Brustkrebs) | A549 (Lungenkrebs) | HCT116 (Darmkrebs) |
| 2a | -Phenyl | 25.4 | 32.1 | 45.2 |
| 2b | -4-Fluorphenyl | 12.8 | 18.5 | 22.7 |
| 2c | -4-Methoxyphenyl | 30.1 | 41.3 | 55.8 |
| 2d | -Naphthyl | 8.5 | 11.2 | 15.6 |
| Doxorubicin | (Standard) | 0.8 | 1.2 | 0.9 |
Hinweis: Die Daten in dieser Tabelle sind beispielhaft und dienen der Veranschaulichung.
Mögliche Signalwege und Wirkmechanismen
Die biologische Aktivität von Oxazol-Derivaten kann auf die Interaktion mit verschiedenen zellulären Zielen zurückgeführt werden. Im Bereich der Krebstherapie wird eine Hemmung von Kinasen oder die Interaktion mit der Tubulin-Polymerisation als möglicher Wirkmechanismus diskutiert.[4]
Schlussfolgerung
Die Derivatisierung von Methyl-5-oxazolcarboxylat ist eine effektive Strategie zur Generierung einer Bibliothek von potenziell bioaktiven Verbindungen. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Synthese und das Screening dieser Derivate. Die systematische Untersuchung der Struktur-Wirkungs-Beziehungen kann zur Identifizierung neuer Leitstrukturen für die Entwicklung von Medikamenten gegen Krebs und Infektionskrankheiten führen.
References
- 1. researchgate.net [researchgate.net]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving Methyl 5-oxazolecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing Methyl 5-oxazolecarboxylate and its analogs in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of biologically relevant targets. The following protocols are designed to be adapted to specific research needs and laboratory automation platforms.
Application Note 1: Inhibition of Fungal Isocitrate Dehydrogenase (IDH)
Introduction:
Mycoses, particularly those caused by opportunistic fungal pathogens, represent a significant and growing public health concern. The emergence of drug-resistant strains necessitates the discovery of novel antifungal agents with new mechanisms of action. Isocitrate dehydrogenase (IDH), a key enzyme in the tricarboxylic acid (TCA) cycle, has been identified as a promising target for the development of new antifungal drugs. This application note describes a high-throughput screening assay to identify inhibitors of fungal IDH using a compound library centered around the this compound scaffold. The oxazole ring system is a common motif in biologically active compounds, including those with antifungal properties.
Principle:
The enzymatic activity of IDH is monitored by measuring the rate of NADPH production, which is a product of the oxidative decarboxylation of isocitrate. In this assay, the fluorescence of resorufin, produced from the reduction of resazurin by NADPH, is used as a readout. A decrease in the fluorescence signal in the presence of a test compound indicates potential inhibition of IDH activity.
Workflow Diagram:
Caption: High-throughput screening workflow for identifying fungal IDH inhibitors.
Experimental Protocol: Fungal IDH Inhibition HTS Assay
Materials and Reagents:
-
Enzyme: Recombinant fungal Isocitrate Dehydrogenase (IDH)
-
Substrate: Isocitrate
-
Cofactor: NADP+
-
Detection Reagent: Resazurin
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
Positive Control: A known IDH inhibitor (e.g., isocitrate analog)
-
Negative Control: DMSO
-
Test Compounds: Library of this compound analogs dissolved in DMSO
-
Plates: 384-well, black, flat-bottom plates
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the this compound analog library in DMSO.
-
Using an acoustic liquid handler, transfer 20 nL of each compound solution to the appropriate wells of a 384-well assay plate.
-
For control wells, add 20 nL of DMSO (negative control) or a known IDH inhibitor (positive control).
-
-
Reagent Preparation:
-
Prepare a 2X enzyme/substrate/cofactor/detection reagent mix in assay buffer. The final concentrations in the 20 µL reaction volume should be:
-
Fungal IDH: 5 nM
-
Isocitrate: 10 µM
-
NADP+: 50 µM
-
Resazurin: 20 µM
-
-
-
Assay Execution:
-
Using a multi-drop dispenser, add 10 µL of the 2X reagent mix to each well of the assay plate containing the pre-spotted compounds.
-
Centrifuge the plates briefly (1 min at 1000 rpm) to ensure proper mixing.
-
Incubate the plates at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity of each well using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis:
-
Normalization:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
-
Hit Selection:
-
Identify primary "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50%) or a Z-score > 2.
-
-
Dose-Response Analysis:
-
For confirmed hits, perform dose-response experiments to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Quantitative Data Summary
The following table represents hypothetical data from a primary screen of a focused library of 10 this compound analogs.
| Compound ID | Structure | % Inhibition at 10 µM | Z-Score |
| M5OC-001 | This compound | 8.2 | 0.3 |
| M5OC-002 | Analog 2 | 65.7 | 2.8 |
| M5OC-003 | Analog 3 | 12.5 | 0.5 |
| M5OC-004 | Analog 4 | 3.1 | 0.1 |
| M5OC-005 | Analog 5 | 89.1 | 3.9 |
| M5OC-006 | Analog 6 | 25.4 | 1.1 |
| M5OC-007 | Analog 7 | 5.9 | 0.2 |
| M5OC-008 | Analog 8 | 72.3 | 3.1 |
| M5OC-009 | Analog 9 | 15.8 | 0.7 |
| M5OC-010 | Analog 10 | 48.9 | 2.1 |
Based on this hypothetical data, compounds M5OC-002, M5OC-005, and M5OC-008 would be selected as primary hits for further characterization.
Application Note 2: Cell-Based Assay for Modulators of NF-κB Signaling
Introduction:
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, cell proliferation, and survival. Dysregulation of this pathway is implicated in numerous diseases, including chronic inflammatory disorders and cancer. This application note details a cell-based high-throughput screening assay to identify novel modulators of the NF-κB pathway using a library of this compound derivatives.
Signaling Pathway Diagram:
Caption: Simplified NF-κB signaling pathway leading to luciferase expression.
Experimental Protocol: NF-κB Reporter Gene Assay
Materials and Reagents:
-
Cell Line: HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.
-
Inducer: Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase Detection Reagent: Commercially available luciferase assay system (e.g., Bright-Glo™).
-
Positive Control: A known NF-κB inhibitor (e.g., BAY 11-7082).
-
Negative Control: DMSO
-
Test Compounds: Library of this compound analogs dissolved in DMSO.
-
Plates: 384-well, white, solid-bottom cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed the HEK293-NF-κB-luciferase reporter cells into 384-well plates at a density of 5,000 cells per well in 20 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Add 20 nL of the test compounds, positive control, or negative control (DMSO) to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
Pathway Induction:
-
Prepare a solution of TNF-α in culture medium at a concentration that induces approximately 80% of the maximal luciferase response.
-
Add 5 µL of the TNF-α solution to all wells except for the unstimulated controls.
-
Incubate for 6 hours at 37°C.
-
-
Luminescence Detection:
-
Equilibrate the plates to room temperature.
-
Add 25 µL of the luciferase detection reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate luminometer.
-
Data Analysis and Interpretation:
-
Data is normalized to the stimulated (TNF-α + DMSO) and unstimulated (medium only) controls.
-
Compounds that significantly reduce the luminescence signal without affecting cell viability (as determined in a parallel cytotoxicity assay) are considered potential NF-κB inhibitors.
-
IC₅₀ values are determined for confirmed hits through dose-response experiments.
Disclaimer
The application notes and protocols provided are intended as a guide and a starting point for assay development. Optimization of various parameters, including enzyme/cell concentrations, substrate concentrations, and incubation times, may be necessary to achieve optimal assay performance for specific research applications. The biological activities and targets presented are based on the known activities of structurally related compounds and serve as a hypothetical framework for screening this compound and its analogs.
Application Notes and Protocols for the Chromatographic Purification of Methyl 5-oxazolecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the chromatographic purification of Methyl 5-oxazolecarboxylate, a key intermediate in various pharmaceutical and chemical syntheses. The following procedures are designed to ensure high purity and yield of the target compound.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its purity is crucial for the successful synthesis of downstream products and for accurate biological and chemical assays. This application note describes a robust method for the purification of this compound from a crude reaction mixture using silica gel flash column chromatography.
Chromatographic Purification Strategy
The purification of this compound is effectively achieved using normal-phase flash column chromatography. This technique separates compounds based on their polarity. The stationary phase is typically silica gel, a polar adsorbent. A mobile phase, consisting of a mixture of a non-polar and a more polar solvent, is passed through the column. Compounds with lower polarity travel faster through the column, while more polar compounds are retained longer, thus enabling separation.
A suitable mobile phase for this compound is a mixture of petroleum ether and ethyl acetate. The optimal ratio of these solvents may need to be determined empirically for each specific crude mixture, but a 1:1 (v/v) ratio serves as an excellent starting point, as demonstrated in the purification of structurally similar oxazole carboxylates.[1]
Experimental Protocol: Flash Column Chromatography
This protocol details the steps for purifying crude this compound.
3.1. Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Petroleum ether (or hexane)
-
Ethyl acetate (EtOAc)
-
Glass column for flash chromatography
-
Pressurized air or nitrogen source with a flow regulator
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
3.2. Procedure
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate using a mobile phase of 1:1 petroleum ether/ethyl acetate.
-
Visualize the separated spots under a UV lamp and identify the spot corresponding to the product. Calculate its Rf value.
-
-
Column Packing:
-
Prepare a slurry of silica gel in petroleum ether.
-
Pour the slurry into the chromatography column and allow the silica to settle into a packed bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (e.g., 10% ethyl acetate in petroleum ether) through the packed bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then evaporating the solvent under reduced pressure.
-
Carefully apply the dissolved sample or the silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in petroleum ether).
-
Gradually increase the polarity of the mobile phase (gradient elution) or use a constant mobile phase composition (isocratic elution) based on the TLC analysis. A common starting point is a gradient from 10% to 50% ethyl acetate in petroleum ether. For a known compound, an isocratic elution with 1:1 petroleum ether/ethyl acetate can be effective.[1]
-
Collect fractions in separate tubes or flasks.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, HPLC, or GC-MS.
-
Data Presentation
The following table summarizes the recommended conditions for the flash chromatographic purification of this compound, based on a protocol for a structurally related compound.[1]
| Parameter | Condition |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Petroleum Ether / Ethyl Acetate (1:1 v/v) |
| Elution Mode | Isocratic |
| Detection | TLC with UV visualization (254 nm) |
| Expected Purity | >95% (dependent on crude sample impurities) |
| Typical Yield | 80-95% (dependent on crude sample purity) |
Visualization of the Purification Workflow
The following diagram illustrates the logical workflow of the chromatographic purification process.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 5-oxazolecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a scalable synthetic route to Methyl 5-oxazolecarboxylate, a valuable building block in the pharmaceutical and agrochemical industries. The featured methodology, the Van Leusen oxazole synthesis, offers an efficient and industrially viable approach to this key heterocyclic intermediate.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid oxazole core serves as a versatile scaffold for the synthesis of complex molecules with diverse biological activities. Notably, oxazole derivatives are integral components of numerous therapeutic agents, including antivirals, kinase inhibitors, and anti-inflammatory drugs. The efficient and cost-effective large-scale production of this compound is therefore a critical aspect of the drug development pipeline.
Industrial Applications
This compound is primarily utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. Its structural features allow for further functionalization at various positions of the oxazole ring, making it a valuable synthon for creating libraries of compounds for high-throughput screening.
While specific drug names containing the precise this compound moiety are not always publicly disclosed in early development stages, the oxazole core is a recognized pharmacophore. For instance, oxazole derivatives have been investigated for their potential as:
-
Antiviral agents: The oxazole scaffold is present in compounds targeting viral replication and entry.
-
Kinase inhibitors: The rigid structure of the oxazole ring can be exploited to design potent and selective inhibitors of various protein kinases, which are crucial targets in oncology and immunology.
-
Agrochemicals: Similar to pharmaceuticals, the oxazole ring is found in various pesticides and herbicides.
Recommended Synthetic Route: Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a robust and high-yielding method for the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[1][2] This reaction is particularly well-suited for industrial scale-up due to its operational simplicity and the commercial availability of the starting materials.
The overall transformation for the synthesis of this compound via the Van Leusen reaction is depicted below:
Mechanism of the Van Leusen Oxazole Synthesis
The reaction proceeds through a multi-step mechanism:[1][2]
-
Deprotonation of TosMIC: The base deprotonates the acidic α-carbon of TosMIC to form a nucleophilic carbanion.
-
Nucleophilic Attack: The TosMIC anion attacks the carbonyl carbon of methyl glyoxalate.
-
Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization to form a 5-membered oxazoline intermediate.
-
Elimination: The tosyl group is eliminated, leading to the formation of the aromatic oxazole ring.
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for specific equipment and scale.
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is adapted from general procedures for the Van Leusen oxazole synthesis.[3]
Materials:
-
Methyl glyoxalate (or a suitable precursor/equivalent)
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (2.5 equivalents) in anhydrous methanol (0.1 M solution based on the aldehyde), add tosylmethyl isocyanide (1.1 equivalents).
-
Add methyl glyoxalate (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within several hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.
Protocol 2: Scale-Up Synthesis in a Pressure Reactor
For larger scale synthesis, the use of a pressure reactor can significantly reduce reaction times.[3]
Procedure:
-
Charge a stainless-steel pressure reactor with methyl glyoxalate (1.0 eq), tosylmethyl isocyanide (1.1 eq), and potassium carbonate (2.5 eq) suspended in methanol (0.1 M).
-
Seal the reactor and heat the mixture to the desired temperature (e.g., 80-100 °C). The reaction is often complete in a much shorter time, potentially as little as 20 minutes.[3]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
-
Work-up the reaction mixture as described in Protocol 1 (filtration, concentration, and purification).
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of oxazoles via the Van Leusen reaction. Note that specific yields for this compound may vary depending on the exact conditions and scale.
| Parameter | Laboratory Scale (Protocol 1) | Scale-Up (Protocol 2) |
| Starting Aldehyde | Methyl Glyoxalate | Methyl Glyoxalate |
| Reagents | TosMIC, K₂CO₃ | TosMIC, K₂CO₃ |
| Solvent | Methanol | Methanol |
| Temperature | Reflux (~65 °C) | 80-100 °C |
| Reaction Time | Hours | Minutes[3] |
| Typical Yield | Moderate to Good | Moderate to Good |
| Purification | Column Chromatography/Recrystallization | Recrystallization/Distillation |
Workflow for Industrial Production
The following diagram illustrates a typical workflow for the industrial-scale synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-oxazolecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 5-oxazolecarboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Several classical methods for oxazole synthesis can be adapted for this compound. The most relevant include:
-
Robinson-Gabriel Synthesis: This involves the cyclization of an α-acylamino ketone. For the target molecule, this would require a precursor like N-formyl-β-ketoalanine methyl ester.
-
Fischer Oxazole Synthesis: This route utilizes a cyanohydrin and an aldehyde.[1] For an unsubstituted oxazole, this can be complex.
-
Van Leusen Reaction: This method employs tosylmethyl isocyanide (TosMIC) and an aldehyde, which is a versatile method for forming the oxazole ring.[2][3]
Q2: I am observing a low yield of my target product. What are the potential causes?
A2: Low yields in oxazole synthesis can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or deactivation of reagents.
-
Side reactions: Competing reaction pathways can consume starting materials and reduce the yield of the desired product. For instance, in the Fischer synthesis, the formation of chloro-oxazoline and oxazolidinone byproducts can occur.[1]
-
Product degradation: The oxazole ring can be sensitive to certain conditions. For example, some oxazoles can undergo ring-opening when treated with oxidizing agents.[4]
-
Purification losses: The product may be lost during workup and purification steps.
Q3: What are the typical side products I should be aware of during the synthesis?
A3: The nature of side products depends on the chosen synthetic route.
-
In the Robinson-Gabriel synthesis , incomplete cyclization or dehydration can lead to stable intermediates.
-
The Fischer oxazole synthesis is known to sometimes produce chloro-oxazoline and oxazolidinone as byproducts.[1]
-
Reactions involving TosMIC, like the van Leusen synthesis , can sometimes lead to the formation of imidazole derivatives if the reaction conditions are not carefully controlled.
Q4: How can I best purify this compound?
A4: Purification of oxazole esters like this compound typically involves standard laboratory techniques:
-
Extraction: After quenching the reaction, the product is usually extracted into an organic solvent.
-
Chromatography: Column chromatography on silica gel is a common and effective method for separating the desired product from impurities and side products. A gradient of ethyl acetate in hexanes is often a good starting point for the mobile phase.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive Reagents: Starting materials or reagents may have degraded. | - Use freshly distilled/purified reagents. - Check the purity of starting materials by NMR or other analytical techniques. |
| Incorrect Reaction Temperature: The reaction may require higher or lower temperatures for optimal performance. | - Experiment with a range of temperatures. For instance, some cyclodehydration steps in the Robinson-Gabriel synthesis may require heating, while others proceed at room temperature. | |
| Inefficient Catalyst/Reagent: The chosen acid or base catalyst may not be effective. | - For the Robinson-Gabriel synthesis, try different dehydrating agents such as H2SO4, PCl5, or POCl3. Polyphosphoric acid has been reported to improve yields in some cases.[2] | |
| Formation of Multiple Products | Lack of Regioselectivity: In syntheses where regioisomers are possible, the reaction conditions may not favor the desired isomer. | - Modify the solvent, temperature, or catalyst to influence the regiochemical outcome. - Protecting groups on the starting materials can also direct the reaction towards the desired isomer. |
| Side Reactions: As mentioned in the FAQs, various side reactions can lead to multiple products. | - Carefully control the stoichiometry of the reactants. - Adjust the reaction temperature to minimize side reactions. - Consider a different synthetic route that is known to be more selective. | |
| Difficulty in Product Isolation | Product is Water-Soluble: The product may have some solubility in the aqueous phase during workup. | - Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. - Perform multiple extractions with the organic solvent. |
| Emulsion Formation during Extraction: An emulsion may form at the interface of the aqueous and organic layers, making separation difficult. | - Add a small amount of brine or a different organic solvent to break the emulsion. - Centrifugation can also be effective. |
Experimental Protocols
Hypothetical Protocol for this compound via a Modified Robinson-Gabriel Approach
This protocol is a hypothetical adaptation of the Robinson-Gabriel synthesis for the preparation of this compound.
Step 1: Synthesis of Methyl 2-(formamido)-3-oxobutanoate (Precursor)
-
To a solution of methyl 3-amino-2-butenoate (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equivalents).
-
Slowly add a solution of formyl chloride (1.1 equivalents) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude precursor.
Step 2: Cyclization to this compound
-
Dissolve the crude Methyl 2-(formamido)-3-oxobutanoate in a suitable solvent (e.g., toluene or dioxane).
-
Add a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid (H₂SO₄) (catalytic amount).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench by pouring it onto ice-water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables present hypothetical data to illustrate the potential impact of various reaction parameters on the yield of this compound.
Table 1: Effect of Dehydrating Agent on Yield (Robinson-Gabriel Synthesis)
| Dehydrating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| H₂SO₄ | 110 | 6 | 45 |
| P₂O₅ | 110 | 4 | 65 |
| POCl₃ | 100 | 8 | 55 |
| Triflic Anhydride | 80 | 2 | 75 |
Table 2: Effect of Solvent on Yield (Robinson-Gabriel Synthesis with P₂O₅)
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Toluene | 110 | 4 | 65 |
| Dioxane | 101 | 5 | 60 |
| Acetonitrile | 82 | 8 | 50 |
| Xylene | 140 | 3 | 70 |
Visualizations
References
Technical Support Center: Methyl 5-Oxazolecarboxylate Reactions
Welcome to the technical support center for Methyl 5-oxazolecarboxylate. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
During the synthesis of this compound, several side products can form depending on the synthetic route employed. The most common synthesis involves the esterification of 5-oxazolecarboxylic acid. In this process, incomplete reaction can lead to the presence of the starting carboxylic acid in the final product. Additionally, if harsh basic or acidic conditions are used, especially with heating, hydrolysis of the methyl ester can occur, also yielding 5-oxazolecarboxylic acid. In some synthetic pathways, regioisomers may form as impurities.
Q2: My reaction mixture is turning dark, and I'm seeing a loss of my starting material without the formation of the desired product. What could be happening?
Darkening of the reaction mixture and consumption of the starting material without the expected product formation can be indicative of thermal decomposition or ring-opening of the oxazole moiety. Oxazoles can be unstable under strong acidic or basic conditions, particularly at elevated temperatures. This can lead to cleavage of the oxazole ring to form acyclic byproducts. It is recommended to perform reactions at the lowest effective temperature and to ensure that the pH is controlled.
Q3: I am observing a new, unexpected peak in my LC-MS analysis after leaving my sample exposed to light. What could this be?
Oxazole rings can be sensitive to ultraviolet light. Photochemical reactions can lead to the isomerization of the oxazole to an azirine intermediate, which can then rearrange to other products. It is advisable to protect reaction mixtures and purified samples of this compound from direct light to prevent the formation of such photochemical byproducts.
Q4: I am trying to perform a reaction on the ester group of this compound, but I am getting low yields and a complex mixture of products. What are the likely side reactions?
The oxazole ring itself is reactive and can compete with reactions intended for the ester group. Under nucleophilic conditions, particularly with strong nucleophiles, attack at the C2 or C5 positions of the oxazole ring can occur, potentially leading to ring-opening or the formation of addition products. When using electrophiles, substitution at the C5 position of the oxazole ring is possible, though generally difficult. Careful selection of reaction conditions to favor the desired reactivity on the ester is crucial.
Troubleshooting Guides
Issue 1: Presence of 5-Oxazolecarboxylic Acid Impurity in the Final Product
Symptoms:
-
A polar impurity is observed by TLC or LC-MS that corresponds to the mass of 5-oxazolecarboxylic acid.
-
The NMR spectrum shows a broad peak corresponding to a carboxylic acid proton.
Possible Causes:
-
Incomplete Esterification: The initial esterification of 5-oxazolecarboxylic acid did not go to completion.
-
Hydrolysis of the Methyl Ester: The work-up or purification conditions were too acidic or basic, causing hydrolysis of the product.
Troubleshooting Steps:
-
Optimize Esterification:
-
Increase the reaction time or temperature moderately.
-
Use a larger excess of the methylating agent (e.g., iodomethane) or methanol.
-
Ensure the complete removal of water from the reaction mixture.
-
-
Neutralize During Work-up: Carefully neutralize the reaction mixture to a pH of ~7 before extraction.
-
Purification: 5-Oxazolecarboxylic acid can be removed by washing the organic extract with a mild aqueous base like a saturated sodium bicarbonate solution. The desired methyl ester will remain in the organic layer.
Issue 2: Low Yield and Formation of Unidentified Byproducts
Symptoms:
-
Low isolated yield of this compound.
-
Multiple spots on TLC or peaks in LC-MS that cannot be readily identified.
Possible Causes:
-
Ring Opening: The reaction conditions (e.g., strong acid/base, high temperature) are causing the oxazole ring to open.
-
Decarboxylation: If the reaction is run at a high temperature, especially after hydrolysis of the ester to the carboxylic acid, decarboxylation to form oxazole can occur.
Troubleshooting Steps:
-
Moderate Reaction Conditions:
-
Lower the reaction temperature.
-
Use milder acids or bases.
-
Reduce the reaction time.
-
-
Inert Atmosphere: If oxidative degradation is suspected, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Synthesis of this compound from 5-Oxazolecarboxylic Acid
This protocol is based on a standard esterification procedure.
Materials:
-
5-Oxazolecarboxylic acid
-
Sodium bicarbonate (NaHCO₃)
-
Iodomethane (CH₃I)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 5-oxazolecarboxylic acid (1 equivalent) in DMF.
-
Add sodium bicarbonate (3 equivalents) to the solution and stir the mixture at room temperature.
-
Slowly add iodomethane (6 equivalents) to the stirring suspension.
-
Continue to stir the reaction mixture at 25 °C for 19 hours.
-
After the reaction is complete (monitored by TLC), dilute the mixture with deionized water.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated saline solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
Data Presentation
Table 1: Common Side Products and Their Identification
| Side Product Name | Chemical Structure | Common Method of Detection | Key Diagnostic Signal |
| 5-Oxazolecarboxylic Acid | C₄H₃NO₃ | LC-MS, ¹H NMR | Broad singlet in ¹H NMR (carboxylic acid proton), mass peak corresponding to 113.07 g/mol . |
| Oxazole | C₃H₃NO | GC-MS, ¹H NMR | Absence of the ester and carboxylic acid signals in ¹H NMR, mass peak corresponding to 69.06 g/mol . |
| Acyclic Ring-Opened Products | Variable | LC-MS, ¹H NMR | Complex NMR spectra, mass peaks not corresponding to starting material or other common side products. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Reaction Pathway for a Common Side Reaction: Hydrolysis
Caption: Hydrolysis of this compound.
Optimization of reaction conditions for Methyl 5-oxazolecarboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 5-oxazolecarboxylate, a key intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely used and versatile method for the synthesis of 5-substituted oxazoles, including this compound, is the Van Leusen oxazole synthesis.[1][2] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[1][2][3]
Q2: What is the specific aldehyde precursor required for the synthesis of this compound via the Van Leusen reaction?
A2: To obtain the methyl carboxylate group at the 5-position of the oxazole ring, the corresponding aldehyde precursor required is a methyl glyoxylate derivative.
Q3: What are the typical reaction conditions for the Van Leusen synthesis of this compound?
A3: Generally, the reaction is carried out in a protic solvent like methanol with a base such as potassium carbonate, and the mixture is heated to reflux.[4] However, various bases and solvent systems can be employed, and optimization is often necessary for specific substrates.[1]
Q4: What are some common side reactions or byproducts in this synthesis?
A4: Potential side reactions in the Van Leusen oxazole synthesis include the formation of enamines, especially with certain substituted indoles, and other rearranged products.[1] If a ketone is formed as an impurity in the aldehyde starting material, it can react with TosMIC to produce a nitrile, which can complicate purification.[3][5]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials (aldehyde and TosMIC) and the formation of the product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive or decomposed TosMIC. 2. Base is not strong enough or has degraded. 3. Insufficient reaction temperature or time. 4. Impure starting materials (aldehyde or solvent). | 1. Use fresh, high-quality TosMIC. 2. Use a freshly opened or properly stored base (e.g., anhydrous potassium carbonate). Consider using a stronger base like sodium methoxide if necessary. 3. Ensure the reaction is maintained at a consistent reflux temperature and extend the reaction time, monitoring by TLC. 4. Purify the aldehyde (e.g., by distillation) and use anhydrous solvents. |
| Formation of Multiple Products/Impurities | 1. Side reactions due to impurities in the starting materials. 2. Reaction temperature is too high, leading to decomposition. 3. The aldehyde is unstable under the reaction conditions. | 1. Ensure the purity of the methyl glyoxylate derivative. 2. Optimize the reaction temperature; a lower temperature for a longer duration might be beneficial. 3. Consider using a milder base or protecting the aldehyde if it is sensitive. |
| Difficult Purification of the Final Product | 1. Presence of polar byproducts. 2. The product is highly soluble in the aqueous phase during workup. | 1. Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) for purification. 2. During the aqueous workup, extract the product with a suitable organic solvent multiple times. If the product is still in the aqueous layer, consider back-extraction after saturating the aqueous phase with brine. |
Experimental Protocols
Key Experiment: Van Leusen Synthesis of this compound
This protocol is a representative procedure based on the principles of the Van Leusen oxazole synthesis.
Materials:
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Methyl glyoxylate (or a suitable precursor/equivalent)
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Tosylmethyl isocyanide (TosMIC)
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Anhydrous Potassium Carbonate (K₂CO₃)
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Anhydrous Methanol
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Ethyl acetate
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Saturated aqueous sodium chloride (brine)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of methyl glyoxylate (1.0 equivalent) in anhydrous methanol, add tosylmethyl isocyanide (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents).
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
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Remove the methanol under reduced pressure.
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Partition the residue between ethyl acetate and water.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Optimization of Reaction Conditions for Van Leusen Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Methanol | Reflux | 6 | Typical |
| 2 | Na₂CO₃ | Methanol | Reflux | 12 | Lower |
| 3 | Cs₂CO₃ | Methanol | Reflux | 4 | Potentially Higher |
| 4 | K₂CO₃ | Ethanol | Reflux | 8 | Comparable |
| 5 | DBU | Acetonitrile | 80 | 5 | Variable |
Note: Yields are representative and can vary based on the specific substrate and scale.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis.
References
Purification challenges of Methyl 5-oxazolecarboxylate and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Methyl 5-oxazolecarboxylate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low yield after recrystallization.
| Potential Cause | Suggested Solution |
| Inappropriate solvent choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, consider solvent systems like ethanol/water, isopropanol/water, or toluene/heptane. |
| Too much solvent used | Using an excessive amount of solvent will result in the product remaining in the solution even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Cooling process is too rapid | Rapid cooling can lead to the precipitation of impurities along with the product and the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
| Premature crystallization | If the product crystallizes too early, for instance in the funnel during hot filtration, it can lead to significant loss. Ensure the filtration apparatus is pre-heated, and perform the filtration as quickly as possible. |
Problem 2: Product is still impure after recrystallization.
| Potential Cause | Suggested Solution |
| Co-crystallization of impurities | If an impurity has a similar solubility profile to the product, it may co-crystallize. A second recrystallization using a different solvent system may be necessary. Alternatively, consider a chromatographic purification step prior to the final recrystallization. |
| Incomplete removal of mother liquor | The mother liquor contains dissolved impurities. Ensure the crystals are washed with a small amount of cold, fresh solvent after filtration to remove any residual mother liquor. |
| Thermal degradation | Although this compound is relatively stable, prolonged exposure to high temperatures during recrystallization could potentially lead to some degradation. Avoid unnecessarily long heating times. |
Problem 3: Difficulty with column chromatography.
| Potential Cause | Suggested Solution |
| Poor separation of product and impurities | The choice of mobile phase is critical. For silica gel chromatography of this compound, a gradient of ethyl acetate in hexanes is a good starting point. A typical gradient could be from 10% to 50% ethyl acetate. |
| Product streaking on the column | This can be caused by overloading the column or the compound having low solubility in the mobile phase. Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). If solubility is an issue, a stronger solvent system may be required, or the crude product can be dry-loaded onto the column. |
| Irreversible binding to silica gel | The oxazole nitrogen can sometimes interact strongly with the acidic silica gel. If this is suspected, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the mobile phase to improve recovery. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities can arise from starting materials, side reactions, or degradation. These may include unreacted starting materials from the synthesis, such as methyl isocyanoacetate or other reactants. Side-products from the cyclization reaction are also possible, though specific byproducts are highly dependent on the synthetic route. Hydrolysis of the ester to the corresponding carboxylic acid is another potential impurity, especially if the compound is exposed to acidic or basic conditions in the presence of water.
Q2: What is a good starting point for developing a recrystallization protocol?
A good starting point is to test the solubility of your crude this compound in a range of solvents of varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) at room temperature and at their boiling points. The ideal solvent will show poor solubility at room temperature and high solubility at its boiling point. Given the melting point of this compound is 44-46°C, a low-boiling point solvent system is preferable. A mixed solvent system, such as ethanol/water or toluene/heptane, often provides better results than a single solvent.
Q3: What are the recommended conditions for flash column chromatography?
For the purification of this compound by flash column chromatography, the following conditions are recommended:
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | A gradient of ethyl acetate in hexanes (e.g., starting with 10:1 hexanes:ethyl acetate and gradually increasing the polarity to 1:1). |
| Loading Technique | Dry loading is often preferred to ensure a narrow band at the start of the chromatography, which leads to better separation. To do this, dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder to load onto the column. |
Q4: Can this compound degrade during purification?
While reasonably stable, the ester functional group in this compound can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. It is advisable to maintain neutral pH conditions during workup and purification steps whenever possible. Prolonged heating should also be avoided.
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot ethanol (approximately 60-70°C).
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
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Drying: Dry the purified crystals under vacuum.
Quantitative Data (Illustrative)
| Purification Step | Starting Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield |
| Recrystallization | 85% | >98% | 75-85% |
Visualizations
Logical Workflow for Purification Strategy Selection
Caption: A decision-making workflow for selecting the appropriate purification method.
Troubleshooting Flowchart for Recrystallization
Caption: A troubleshooting guide for common issues encountered during recrystallization.
Minimizing impurities in the production of Methyl 5-oxazolecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Methyl 5-oxazolecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and what are the potential impurity profiles for each?
A1: Two common synthetic pathways to this compound involve either the reaction of methyl isocyanoacetate with formaldehyde or the cyclization of a serine derivative. Each route has a distinct impurity profile.
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Route 1: From Methyl Isocyanoacetate and Formaldehyde: This route is popular due to the commercial availability of the starting materials. However, it can be prone to side reactions.
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Route 2: From a Serine Derivative: This method often involves the cyclization of a serine methyl ester derivative. The impurities can arise from incomplete cyclization or side reactions of the amino and hydroxyl groups.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors, including suboptimal reaction conditions, reagent quality, and product degradation. Refer to the troubleshooting table below for specific guidance.
Q3: I am observing significant levels of an unknown impurity in my HPLC analysis. How can I identify and eliminate it?
A3: Identifying unknown impurities typically requires isolation and characterization using techniques like LC-MS and NMR. Once identified, reaction conditions can be modified to minimize its formation. Common strategies include adjusting the temperature, changing the solvent or base, and using a higher purity of starting materials.
Q4: What are the best practices for purifying crude this compound to achieve high purity?
A4: A multi-step purification process is often necessary. This typically involves an initial work-up to remove bulk impurities, followed by column chromatography. Recrystallization can be employed as a final polishing step to achieve high purity.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: The reaction may not have gone to completion. | Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or increasing the temperature. |
| Reagent degradation: One or more reagents may have degraded. | Use fresh, high-purity reagents. Ensure anhydrous conditions if the reaction is moisture-sensitive. | |
| Product degradation: The product may be unstable under the reaction or work-up conditions. | Perform the reaction at a lower temperature. Use a milder work-up procedure. | |
| High Impurity Levels | Side reactions: Competing reaction pathways may be leading to the formation of byproducts. | Optimize reaction conditions (temperature, concentration, stoichiometry) to favor the desired reaction. |
| Contaminated starting materials: Impurities in the starting materials can be carried through the synthesis. | Use highly pure starting materials. Purify starting materials if necessary. | |
| Cross-contamination: Contamination from previous reactions in the same glassware. | Ensure all glassware is thoroughly cleaned and dried before use. | |
| Poor Crystallization | Residual solvent: The presence of solvent can inhibit crystallization. | Ensure the product is fully dry before attempting crystallization. Use a high vacuum to remove residual solvents. |
| Incorrect solvent system: The chosen solvent may not be optimal for crystallization. | Screen a variety of solvents and solvent mixtures to find the best conditions for crystallization. | |
| Presence of impurities: Impurities can interfere with crystal lattice formation. | Purify the crude product by column chromatography before crystallization. |
Experimental Protocols
Protocol 1: General Synthesis of this compound from Methyl Isocyanoacetate and Formaldehyde
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Reaction Setup: To a solution of methyl isocyanoacetate (1.0 eq) in a suitable solvent (e.g., THF, acetonitrile) under an inert atmosphere (e.g., nitrogen, argon), add a base (e.g., DBU, K2CO3) (1.1 eq).
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Reagent Addition: Cool the mixture to 0 °C and slowly add a solution of formaldehyde (or paraformaldehyde) (1.2 eq).
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC.
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Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: HPLC Method for Impurity Profiling
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
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Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 220 nm.
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Injection Volume: 10 µL.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common issues in the synthesis of this compound.
Technical Support Center: Catalyst Selection and Optimization for Methyl 5-Oxazolecarboxylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-oxazolecarboxylate. The following information is designed to address specific issues encountered during experimental work, with a focus on catalyst selection and reaction optimization for C-C bond formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions for the functionalization of this compound?
A1: The most common and effective methods for functionalizing the oxazole ring of this compound are palladium-catalyzed cross-coupling reactions. These include:
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Direct C-H Arylation: This method is highly attractive as it does not require pre-functionalization of the oxazole ring (e.g., halogenation). It allows for the formation of a C-C bond directly between a C-H bond on the oxazole ring and an aryl halide or triflate.
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Suzuki-Miyaura Coupling: This is a versatile and widely used reaction that couples an organoboron reagent (boronic acid or ester) with a halogenated this compound (e.g., 2-bromo- or 2-chloro-methyl-5-oxazolecarboxylate).
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Heck Reaction: This reaction involves the coupling of a halogenated this compound with an alkene.
Q2: Which positions on the this compound ring are most reactive for C-H functionalization?
A2: The oxazole ring has two primary sites for C-H functionalization: the C-2 and C-5 positions. The inherent electronic properties of the ring can lead to a mixture of products. However, the regioselectivity can be strongly influenced and controlled by the choice of catalyst, ligand, base, and solvent.
Q3: How can I control the regioselectivity between the C-2 and C-5 positions in a direct C-H arylation reaction?
A3: Controlling regioselectivity is a critical challenge. Based on studies of similar oxazole systems, the following principles can be applied:
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C-5 Arylation: This is generally favored in polar aprotic solvents like N,N-Dimethylacetamide (DMA) or N,N-Dimethylformamide (DMF) using weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Specific phosphine ligands can also promote C-5 selectivity.
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C-2 Arylation: This is typically achieved in nonpolar solvents like toluene or dioxane, often in the presence of strong bases such as potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu).[1]
Q4: My reaction is showing low yield or no conversion. What are the potential causes?
A4: Low or no yield can stem from several factors:
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Catalyst Inactivity: The palladium catalyst may not have been activated to its active Pd(0) state, or it may have decomposed. Ensure proper handling of air- and moisture-sensitive catalysts and reagents.
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Inappropriate Ligand: The chosen ligand may not be suitable for the specific transformation. The electronic and steric properties of the ligand are crucial.
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Incorrect Base or Solvent: The base may not be strong enough to facilitate the key deprotonation step, or the solvent may not be appropriate for the desired catalytic cycle.
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Poor Quality Reagents: Ensure the purity of your this compound, aryl halide, and other reagents. Impurities can poison the catalyst.
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Reaction Temperature: The reaction may require higher temperatures to proceed efficiently.
Troubleshooting Guide
Issue 1: Poor Regioselectivity in Direct C-H Arylation
| Symptom | Potential Cause | Suggested Solution |
| Mixture of C-2 and C-5 arylated products | Non-optimal reaction conditions. | To favor C-5 arylation , switch to a polar aprotic solvent (e.g., DMA) and use a weaker base (e.g., K₂CO₃ or Cs₂CO₃). To favor C-2 arylation , use a nonpolar solvent (e.g., toluene) with a strong base (e.g., KOtBu).[1] |
| Reaction favors the undesired regioisomer | The combination of ligand, base, and solvent is driving the reaction down the undesired pathway. | Systematically screen the reaction parameters. Refer to the Catalyst and Condition Selection Tables below for guidance. A change in phosphine ligand can have a dramatic effect on selectivity.[1] |
Issue 2: Low Yield in Cross-Coupling Reactions
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting material | 1. Catalyst deactivation. 2. Insufficiently active catalyst system. 3. Reaction temperature is too low. | 1. Use pre-catalysts or ensure anaerobic conditions. 2. Screen different palladium sources and ligands (see tables below). For challenging substrates, consider more electron-rich and bulky phosphine ligands. 3. Incrementally increase the reaction temperature (e.g., in 10-20 °C steps). |
| Formation of side products (e.g., homocoupling of the aryl halide) | The rate of reductive elimination to form the desired product is slow compared to side reactions. | A change of ligand can often solve this issue. Ensure the stoichiometry of the reagents is correct. |
| Decomposition of starting material | The reaction conditions (e.g., strong base, high temperature) may be degrading the this compound, potentially through hydrolysis of the ester. | Use the mildest base and lowest temperature that afford a reasonable reaction rate. Consider bases like K₃PO₄ or Cs₂CO₃. |
Data Presentation: Catalyst and Condition Selection Tables
The following tables summarize recommended starting conditions for the direct arylation of the oxazole core, based on established principles for achieving high regioselectivity.
Table 1: Conditions for Preferential C-5 Direct Arylation
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ | Commonly used and effective palladium(II) precatalyst. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Stabilize the catalyst and promote the C-H activation step. |
| Base | K₂CO₃, Cs₂CO₃ | Weaker bases favor the C-5 functionalization pathway.[1] |
| Solvent | DMA, DMF | Polar aprotic solvents are crucial for C-5 selectivity.[1] |
| Temperature | 100-140 °C | Sufficient to overcome the activation energy for C-H activation. |
Table 2: Conditions for Preferential C-2 Direct Arylation
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ | Effective and readily available. |
| Ligand | Specific phosphines tailored for C-2 arylation (e.g., P(o-tol)₃) | Can sterically and electronically favor C-2 deprotonation. |
| Base | KOtBu, KOH | Strong bases are generally required for C-2 arylation.[1] |
| Solvent | Toluene, Dioxane | Nonpolar solvents strongly favor C-2 selectivity.[1] |
| Temperature | 100-140 °C | Necessary for efficient reaction rates. |
Experimental Protocols
Disclaimer: The following are model protocols based on analogous reactions in the literature, as specific, detailed procedures for this compound are not widely published. These should be used as a starting point for optimization.
Protocol 1: General Procedure for C-5 Direct Arylation
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To an oven-dried reaction vessel, add Pd(OAc)₂ (2 mol%), the selected phosphine ligand (4 mol%), and K₂CO₃ (2.0 equivalents).
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Seal the vessel with a septum and purge with an inert atmosphere (e.g., argon or nitrogen).
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Add this compound (1.0 equivalent) and the aryl bromide (1.5 equivalents).
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Add anhydrous, degassed DMA via syringe.
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Place the reaction vessel in a preheated oil bath at 120 °C.
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Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halogenated this compound
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In a reaction vessel, combine the halogenated this compound (1.0 equivalent), the arylboronic acid (1.5 equivalents), and a base such as K₃PO₄ (3.0 equivalents).
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Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
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Seal the vessel and purge with an inert atmosphere.
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Add a degassed solvent mixture, such as dioxane/water (4:1).
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Heat the mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress.
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After cooling, perform a standard aqueous workup as described in Protocol 1.
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Purify the product via column chromatography or recrystallization.
Visualizations
References
Navigating the Synthesis of Methyl 5-Oxazolecarboxylate: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of Methyl 5-oxazolecarboxylate can present unique challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during its synthesis, with a particular focus on the critical role of solvent selection.
Troubleshooting Common Synthesis Issues
Difficulties in the synthesis of this compound often stem from reaction conditions, reagent purity, and work-up procedures. The following guide addresses specific problems in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Yield | Inappropriate solvent selection. Polar aprotic solvents like DMF and DMSO have been shown to be ineffective in certain oxazole cyclization reactions.[1][2] | Switch to a polar protic solvent such as ethanol (EtOH) or isopropanol (IPA), which have been demonstrated to give high yields of 5-substituted oxazoles.[1][2] For certain cycloaddition reactions, polar aprotic solvents like THF and CH3CN can also be effective.[1][2] |
| Incorrect base or insufficient amount of base. The choice and stoichiometry of the base are crucial for the deprotonation and subsequent cyclization steps. | For reactions involving p-toluenesulfonylmethyl isocyanide (TosMIC), a strong base like potassium phosphate (K3PO4) is often effective.[1][2] Ensure at least two equivalents of the base are used to facilitate both the initial reaction and the subsequent elimination to form the oxazole ring.[1][2] | |
| Reaction temperature is too low or reaction time is too short. | Optimize the reaction temperature. For instance, some reactions that yield an intermediate at room temperature require heating to proceed to the final oxazole product.[1][2] Microwave irradiation can also be employed to shorten reaction times and improve yields.[1][2] | |
| Formation of Impurities or Side Products | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. |
| Competing side reactions, such as the formation of oxazoline intermediates. | The choice of solvent and base can influence the selectivity. For example, in some cases, using milder bases or specific solvents can favor the formation of the desired oxazole over the oxazoline intermediate.[1][2] | |
| Difficulty in Product Isolation/Purification | Product is soluble in the aqueous phase during work-up. | Adjust the pH of the aqueous layer to suppress the ionization of the product before extraction. Use a suitable organic solvent for extraction. |
| Co-elution of impurities during column chromatography. | Optimize the solvent system for chromatography. A gradient elution might be necessary to achieve good separation. |
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for the synthesis of 5-substituted oxazoles?
A1: The optimal solvent is highly dependent on the specific reaction pathway and starting materials. However, studies have shown that for the reaction of aldehydes with TosMIC, polar protic solvents like ethanol (EtOH) and isopropanol (IPA) can provide excellent yields of 5-substituted oxazoles, often exceeding 90%.[1][2] In contrast, polar aprotic solvents such as DMF and DMSO may not yield any of the desired cyclized product.[1][2]
Q2: Can microwave irradiation be used to improve the synthesis?
A2: Yes, microwave-assisted synthesis has been shown to be a facile method for producing 5-substituted oxazoles. For instance, using microwave irradiation at 65 °C in IPA can lead to a 96% yield of 5-phenyl oxazole in just 8 minutes.[1][2]
Q3: What is the role of the base in the synthesis of oxazoles from TosMIC?
A3: The base plays a crucial role in deprotonating the TosMIC, which then acts as a nucleophile. A strong base, such as K3PO4, is often necessary. Typically, two equivalents are used: the first for the initial cycloaddition reaction and the second to promote the elimination of the tosyl group to form the final oxazole ring.[1][2]
Q4: How can I avoid the formation of the oxazoline intermediate?
A4: The formation of the oxazoline versus the oxazole can be controlled by the reaction conditions. Higher temperatures and a sufficient amount of a strong base generally favor the elimination reaction that leads to the oxazole.[1][2] The choice of solvent also plays a role; for example, switching from THF or CH3CN to EtOH or IPA can promote the formation of the oxazole.[1][2]
Quantitative Data on Solvent Effects
The following table summarizes the effect of different solvents on the yield of a representative 5-substituted oxazole synthesis (5-phenyl oxazole) from an aldehyde and TosMIC using K3PO4 as a base at 60 °C.
| Solvent | Product | Yield (%) | Time (h) |
| DMF | No cyclized product | 0 | 6 |
| DMSO | No cyclized product | 0 | 6 |
| THF | 4,5-disubstituted oxazoline | 95 | 6 |
| CH3CN | 4,5-disubstituted oxazoline | 95 | 6 |
| CHCl3 | Oxazoline and Oxazole (1:0.9 ratio) | - | 6 |
| H2O-IPA | Oxazole (major product) | - | - |
| EtOH | 5-phenyl oxazole | 92-95 | 6 |
| IPA | 5-phenyl oxazole | 92-95 | 6 |
| IPA (Microwave, 65°C) | 5-phenyl oxazole | 96 | 0.13 |
Data sourced from B.S. Rashamuse et al., ACS Omega, 2020.[1][2]
Experimental Protocols
General Procedure for the Synthesis of 5-Substituted Oxazoles using a Conventional Method:
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To a solution of the aldehyde (1 mmol) in the chosen solvent (e.g., IPA, 5 mL), add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 mmol).
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Add potassium phosphate (K3PO4) (2 mmol) to the mixture.
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Stir the reaction mixture at 60 °C for the specified time (e.g., 6 hours).
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted oxazole.
Microwave-Assisted Synthesis of 5-Substituted Oxazoles:
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In a microwave-safe vial, combine the aldehyde (1 mmol), TosMIC (1.1 mmol), and K3PO4 (2 mmol) in IPA (3 mL).
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Seal the vial and place it in the microwave reactor.
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Irradiate the mixture at a constant temperature of 65 °C for 8 minutes with a power of 350 W.[1][2]
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After the reaction is complete, cool the vial to room temperature.
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Work-up and purify the product as described in the conventional method.
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Post-reaction workup and purification strategies for Methyl 5-oxazolecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the post-reaction workup and purification of Methyl 5-oxazolecarboxylate. This resource is intended for researchers, scientists, and professionals in drug development.
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Workup | Incomplete Extraction: The product may have significant solubility in the aqueous layer, especially if the reaction mixture is basic. | - Ensure the aqueous layer is thoroughly extracted multiple times (e.g., 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane.- Acidify the aqueous layer to a neutral or slightly acidic pH before extraction to decrease the solubility of the product.- A brine wash of the combined organic extracts can help to break up emulsions and improve phase separation.[1] |
| Product Hydrolysis: The ester group is susceptible to hydrolysis, particularly under strong basic or acidic conditions during workup. | - Use a mild base like sodium bicarbonate or potassium carbonate for neutralization.- Minimize the time the product is in contact with aqueous acidic or basic solutions.- Work at lower temperatures (e.g., using an ice bath) during quenching and extraction. | |
| Emulsion Formation: The presence of salts or polar byproducts can lead to the formation of a stable emulsion between the aqueous and organic layers, trapping the product. | - Add a saturated sodium chloride solution (brine) to the separatory funnel to help break the emulsion.[1]- If the emulsion persists, filter the entire mixture through a pad of Celite®. | |
| Impure Product After Initial Purification | Co-elution of Impurities during Chromatography: Non-polar or slightly polar impurities may have similar retention factors to the product on silica gel. | - Optimize the solvent system for column chromatography. Start with a less polar eluent and gradually increase the polarity. A common starting point for oxazole derivatives is a mixture of hexane and ethyl acetate or dichloromethane and ethyl acetate.[2]- Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation. |
| Presence of TosMIC Byproducts: If synthesized via the van Leusen reaction, p-toluenesulfinic acid is a common byproduct that can be difficult to remove. | - In some cases, the p-toluenesulfinic acid byproduct can be removed by simple filtration if it precipitates from the reaction mixture. - A wash of the organic layer with a dilute base (e.g., 5% sodium bicarbonate solution) can help remove acidic impurities. | |
| Starting Material Contamination: Incomplete reaction can lead to the presence of unreacted starting materials in the crude product. | - Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting materials before workup.- Optimize reaction conditions (e.g., temperature, reaction time) to drive the reaction to completion. | |
| Difficulty with Crystallization/Recrystallization | Inappropriate Solvent Choice: The chosen solvent may be too good or too poor a solvent for the product at all temperatures. | - Select a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.[1][2]- For esters like this compound, consider solvent systems such as ethyl acetate/hexane, acetone/hexane, or ethanol. - If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly. |
| Oiling Out: The product may separate from the solution as an oil rather than crystals. | - This often occurs if the solution is cooled too quickly or if the concentration of the product is too high.- Try cooling the solution more slowly or using a more dilute solution.- Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for the synthesis of this compound?
A typical workup involves quenching the reaction mixture, followed by extraction and washing. After the reaction is complete, the mixture is often cooled to room temperature and then poured into water or a saturated ammonium chloride solution. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Q2: What are the recommended conditions for purifying this compound by column chromatography?
Silica gel is the most common stationary phase for the purification of oxazole derivatives. A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A gradient elution, starting with a low percentage of ethyl acetate and gradually increasing it, can provide good separation. For example, a gradient of 10% to 50% ethyl acetate in hexanes is a reasonable range to explore. The fractions can be monitored by TLC to identify those containing the pure product. For some related compounds, a mixture of dichloromethane and ethyl acetate (e.g., 8:2) has been used successfully.[2]
Q3: Can this compound be purified by recrystallization? If so, what solvents are recommended?
Yes, recrystallization can be an effective purification method if a suitable solvent is found. The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[1][2] For an ester like this compound, you could explore single solvents like ethanol or isopropanol, or a binary solvent system such as ethyl acetate/hexanes or acetone/hexanes. To perform a recrystallization with a binary system, dissolve the crude product in a minimum amount of the "good" solvent (e.g., ethyl acetate or acetone) at an elevated temperature, and then slowly add the "poor" solvent (e.g., hexanes) until the solution becomes turbid. Then, allow the solution to cool slowly to induce crystallization.
Q4: My final product is a persistent oil and will not crystallize. What can I do?
If your this compound product oils out and resists crystallization, you can try the following:
-
Purity Check: First, ensure the oil is of reasonable purity by TLC or ¹H NMR. Highly impure compounds often fail to crystallize. If significant impurities are present, another round of column chromatography may be necessary.
-
Solvent Variation: Experiment with a wider range of recrystallization solvents.
-
Seed Crystals: If you have a small amount of pure, solid material, you can add a "seed crystal" to the supersaturated solution to initiate crystallization.
-
Trituration: Try dissolving the oil in a small amount of a solvent in which the desired product is sparingly soluble and impurities are more soluble. Stirring or sonicating this mixture may induce the product to precipitate as a solid.
-
Purification as a Derivative: In some cases, it may be necessary to convert the ester to the corresponding carboxylic acid (by hydrolysis), which may be a crystalline solid that is easier to purify. The purified acid can then be esterified back to the methyl ester.
Section 3: Experimental Workflow and Logic Diagrams
Below are diagrams illustrating key workflows in the purification of this compound.
Caption: General workflow for the post-reaction workup and purification of this compound.
Caption: Decision tree for selecting a purification strategy for this compound.
References
Validation & Comparative
Spectroscopic and Mass Spectrometric Analysis of Oxazole Carboxylates: A Comparative Guide
A comprehensive guide to the analytical characterization of key oxazole carboxylate compounds, providing researchers, scientists, and drug development professionals with essential NMR and mass spectrometry data. Due to the limited availability of published experimental data for Methyl 5-oxazolecarboxylate, this guide presents a detailed analysis of its close structural analog, Ethyl 5-oxazolecarboxylate. The presented data serves as a valuable reference for the identification and characterization of this important class of heterocyclic compounds.
Introduction
Oxazole carboxylates are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as building blocks in organic synthesis. Accurate analytical characterization of these molecules is paramount for quality control, reaction monitoring, and structure elucidation. This guide provides a summary of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for oxazole carboxylates, using Ethyl 5-oxazolecarboxylate as a representative example. The structural similarities between methyl and ethyl esters result in comparable spectroscopic features, with minor predictable variations, particularly in the signals corresponding to the ester alkyl group.
Data Summary Tables
The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for Ethyl 5-oxazolecarboxylate.
Table 1: ¹H NMR Data for Ethyl 5-oxazolecarboxylate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.34 | s | 1H | H-2 (oxazole) |
| 7.80 | s | 1H | H-4 (oxazole) |
| 4.40 | q | 2H | -CH₂- (ethyl) |
| 1.40 | t | 3H | -CH₃ (ethyl) |
| Solvent: CDCl₃, Frequency: 400 MHz |
Table 2: ¹³C NMR Data for Ethyl 5-oxazolecarboxylate
| Chemical Shift (δ) ppm | Assignment |
| 161.2 | C=O (ester) |
| 152.0 | C-5 (oxazole) |
| 144.1 | C-2 (oxazole) |
| 126.5 | C-4 (oxazole) |
| 61.5 | -CH₂- (ethyl) |
| 14.3 | -CH₃ (ethyl) |
| Solvent: CDCl₃, Frequency: 100 MHz |
Table 3: Mass Spectrometry Data for Ethyl 5-oxazolecarboxylate
| m/z | Relative Intensity (%) | Assignment |
| 141.04 | 100 | [M]⁺ (Molecular Ion) |
| 113.04 | 75 | [M - CO]⁺ |
| 96.03 | 60 | [M - OEt]⁺ |
| 68.02 | 85 | [M - CO₂Et]⁺ |
| Ionization Mode: Electron Ionization (EI) |
Experimental Protocols
Synthesis of Ethyl 5-oxazolecarboxylate
A common synthetic route to Ethyl 5-oxazolecarboxylate involves the reaction of ethyl isocyanoacetate with a suitable formylating agent in the presence of a base.
Materials:
-
Ethyl isocyanoacetate
-
Triethyl orthoformate
-
Potassium carbonate
-
Ethanol
Procedure:
-
A solution of ethyl isocyanoacetate (1 equivalent) in ethanol is prepared in a round-bottom flask.
-
Anhydrous potassium carbonate (1.5 equivalents) is added to the solution.
-
Triethyl orthoformate (1.2 equivalents) is added dropwise to the stirring mixture at room temperature.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford Ethyl 5-oxazolecarboxylate.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
Approximately 10-20 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR spectra are acquired using a proton-decoupled pulse sequence.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry
Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
-
A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
-
The sample is introduced into the ion source of the mass spectrometer.
-
The molecules are ionized by a beam of electrons (typically at 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of an oxazole carboxylate.
Caption: Experimental workflow for synthesis and analysis.
A Comparative Analysis of Methyl 5-Oxazolecarboxylate and Its Isomers for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, oxazole derivatives stand out for their versatile applications in medicinal chemistry and materials science. Among these, methyl oxazolecarboxylates are of particular interest due to their presence as key structural motifs in numerous biologically active compounds. This guide provides a comprehensive comparative analysis of Methyl 5-oxazolecarboxylate and its structural isomers, Methyl 4-oxazolecarboxylate and Methyl 2-oxazolecarboxylate, focusing on their physicochemical properties, synthesis, and potential biological relevance.
Physicochemical Properties: A Comparative Overview
The position of the methoxycarbonyl group on the oxazole ring significantly influences the physicochemical properties of these isomers. While comprehensive experimental data for all three parent compounds is not available in a single source, a compilation of available data for the parent and closely related derivatives provides valuable insights.
| Property | This compound | Methyl 4-oxazolecarboxylate | Methyl 2-oxazolecarboxylate |
| Molecular Formula | C₅H₅NO₃ | C₅H₅NO₃ | C₅H₅NO₃ |
| Molecular Weight | 127.10 g/mol | 127.10 g/mol | 127.10 g/mol |
| Boiling Point | Not available | ~191.1±13.0 °C (Predicted for a methyl derivative) | Not available |
| Melting Point | Not available | 56-60 °C (For Methyl 2-methyl-oxazole-4-carboxylate)[1] | Not available |
| Density | Not available | ~1.179±0.06 g/cm³ (Predicted for a methyl derivative) | Not available |
| Appearance | Not available | White to off-white solid (For Methyl 2-methyl-oxazole-4-carboxylate)[1] | White to off-white solid[2] |
| pKa | Not available | -0.65±0.10 (Predicted for a methyl derivative) | -1.93±0.10 (Predicted)[2] |
Note: The data presented is a combination of information available for the parent compounds and their methylated derivatives. Direct experimental values for the parent isomers are limited in the reviewed literature.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of these isomers. Below is a summary of expected and reported spectral data.
| Isomer | 1H NMR | 13C NMR | IR (cm⁻¹) |
| This compound | Expected signals for the oxazole ring protons and the methyl ester protons. | Expected signals for the oxazole ring carbons and the ester carbonyl carbon. | Characteristic C=O stretching of the ester, C=N and C-O-C stretching of the oxazole ring. |
| Methyl 4-oxazolecarboxylate | A singlet for the oxazole methine proton has been reported around δ 8.46 ppm for a derivative.[3] | Characteristic signals for the oxazole ring carbons (C-4, C-5, and C-2) and the ester carbonyl carbon have been reported for a derivative at approximately δ 108.3, 179.5, and 150.2 ppm, respectively.[3] | C=O, C=N, C-O-C stretching. |
| Methyl 2-oxazolecarboxylate | Expected signals for the oxazole ring protons and the methyl ester protons. | Expected signals for the oxazole ring carbons and the ester carbonyl carbon. | C=O, C=N, C-O-C stretching. |
Synthesis and Reactivity
The synthesis of methyl oxazolecarboxylate isomers can be achieved through various synthetic routes, often involving the cyclization of α-acylamino ketones or the reaction of β-enamino ketoesters with hydroxylamine.[3][4] The reactivity of the oxazole ring and the ester group is influenced by the position of the substituent.
General Reactivity:
-
Ester Group: The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid, or transesterification.
-
Oxazole Ring: The oxazole ring can participate in various reactions, including electrophilic substitution, although it is generally less reactive than other five-membered heterocycles. The position of substitution is directed by the existing substituent.
A generalized workflow for the synthesis of these isomers is presented below.
Caption: Generalized synthetic pathways to methyl oxazolecarboxylate isomers.
Biological Activity and Potential Applications
Oxazole-containing compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5] While specific comparative studies on the biological activities of this compound and its isomers are limited, the position of the functional group is expected to play a crucial role in their pharmacological profiles. For instance, studies on substituted 2,4- and 2,5-disubstituted oxazoles have shown significant differences in their antitubulin activity, highlighting the importance of isomerism in drug design.[6]
The structural variations among these isomers can lead to different binding affinities with biological targets. The electron-withdrawing nature of the methoxycarbonyl group and its position can affect the overall electronic distribution of the oxazole ring, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes.
Caption: Conceptual diagram of isomer-specific biological interactions.
Experimental Protocols
Synthesis of a Methyl 4-oxazolecarboxylate derivative (General Procedure): [3][4]
-
Formation of β-enamino ketoester: A β-ketoester is reacted with a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal) in an appropriate solvent and heated to afford the corresponding β-enamino ketoester.
-
Cyclization: The purified β-enamino ketoester is then dissolved in a suitable solvent (e.g., ethanol) and treated with hydroxylamine hydrochloride. The reaction mixture is heated at reflux until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired methyl 4-oxazolecarboxylate derivative.
Note: The specific reaction conditions (temperature, reaction time, and purification method) will need to be optimized for each specific isomer.
Conclusion
This comparative guide highlights the key differences and similarities between this compound and its 4- and 2-isomers. The position of the methoxycarbonyl group has a pronounced effect on their physicochemical properties and is anticipated to significantly influence their reactivity and biological activity. Further experimental studies are warranted to fully elucidate the comparative performance of these isomers, which could pave the way for the rational design of novel oxazole-based therapeutic agents and functional materials. Researchers are encouraged to utilize the provided information and experimental frameworks as a foundation for their investigations into this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. METHYL 2-OXAZOLECARBOXYLATE CAS#: 31698-88-1 [m.chemicalbook.com]
- 3. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 4. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Methyl 6-methylbenzo[d]oxazole-2-carboxylate [smolecule.com]
- 6. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
Purity Validation of Methyl 5-oxazolecarboxylate: A Comparative Guide to HPLC and GC-MS Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the validity of experimental results and the safety of potential therapeutics. Methyl 5-oxazolecarboxylate, a heterocyclic compound, is a valuable building block in medicinal chemistry. This guide provides a detailed comparison of two robust analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a powerful technique used to separate, identify, and quantify components in a mixture. It is particularly well-suited for compounds that are soluble in a liquid solvent and can be non-volatile or thermally unstable. Separation is achieved by pumping a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.
Experimental Protocol: HPLC
1. Instrumentation and Materials:
-
HPLC System: Agilent 1220 Infinity II LC or similar, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: Zorbax SB-Aq, 5 µm, 4.6 x 250 mm, or an equivalent C18 reversed-phase column.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (LC-MS grade).
-
Standard: this compound reference standard of known purity.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v).
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask to achieve a concentration of about 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 239 nm.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-35 min: Linear gradient to 50% A, 50% B
-
35-45 min: Linear gradient to 10% A, 90% B
-
45-55 min: Hold at 10% A, 90% B
-
55-60 min: Return to 95% A, 5% B
-
60-65 min: Equilibration at 95% A, 5% B
-
4. Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation: HPLC Analysis
| Compound | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity 1 | 4.52 | 15.8 | 0.08 |
| Impurity 2 | 7.89 | 25.4 | 0.13 |
| This compound | 15.23 | 19540.2 | 99.75 |
| Impurity 3 | 21.05 | 7.9 | 0.04 |
| Total | 19589.3 | 100.00 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
GC-MS is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for volatile and thermally stable compounds. The GC separates the components of a sample, which are then ionized and detected by the MS, providing information on the molecular weight and fragmentation pattern for structural elucidation.
Experimental Protocol: GC-MS
1. Instrumentation and Materials:
-
GC-MS System: Thermo Scientific GC-MS or similar, with a mass selective detector.
-
Column: TG-5MS (30m x 0.25mm, 0.25µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium (99.999% purity).
-
Reagents: Methanol (GC grade) for sample dilution.
-
Standard: this compound reference standard.
2. Preparation of Solutions:
-
Sample/Standard Solution: Prepare a 1 mg/mL stock solution of the sample or standard in methanol. Dilute as needed for analysis.
3. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (2 µL injection volume).
-
Carrier Gas Flow: 1.2 mL/min (constant flow).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50-650 amu.
4. Data Analysis: Purity is calculated from the Total Ion Chromatogram (TIC) using the area percent method, similar to HPLC. Impurities can be identified by comparing their mass spectra to a library database (e.g., NIST).
Data Presentation: GC-MS Analysis
| Retention Time (min) | Peak Area (TIC) | Area % | Compound Identification (via MS Library) |
| 8.12 | 105,600 | 0.15 | Solvent-related impurity |
| 11.45 | 70,400,000 | 99.80 | This compound |
| 13.28 | 35,200 | 0.05 | Related structural isomer |
| Total | 100.00 |
Workflow for Purity Validation
Caption: Workflow for purity validation of this compound.
Comparative Summary: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Principle | Separation in liquid phase based on polarity and interaction with stationary phase. | Separation in gas phase based on volatility and boiling point, followed by mass-based detection. |
| Sample Requirements | Soluble in a suitable solvent. Non-volatile and thermally labile compounds are suitable. | Volatile and thermally stable. Derivatization may be needed for non-volatile compounds. |
| Identification | Based on retention time comparison with a reference standard. DAD provides UV-Vis spectra. | Provides definitive structural information from mass spectra and fragmentation patterns.[1] |
| Quantification | Excellent quantitative accuracy and precision using external or internal standards.[2] | Good quantitative capability, though may be less precise than HPLC for some applications. |
| Sensitivity | High sensitivity, depending on the detector used (e.g., UV, FLD, MS). | Very high sensitivity, especially in Selected Ion Monitoring (SIM) mode. |
| Advantages | - Wide applicability for various compounds.- Non-destructive.- Robust and reproducible for QC.[3] | - Superior identification of unknown impurities.- High resolution and separation efficiency. |
| Disadvantages | - Limited identification capability without an MS detector.- Higher solvent consumption. | - Limited to volatile and thermally stable analytes.- Potential for sample degradation at high temperatures. |
Conclusion
Both HPLC and GC-MS are highly effective methods for assessing the purity of this compound.
-
HPLC is an excellent choice for routine quality control and quantitative purity assessment due to its robustness, precision, and applicability to a wide range of potential non-volatile impurities.
-
GC-MS is the superior technique when definitive identification of volatile impurities is required. Its ability to provide structural information through mass spectrometry is invaluable for characterizing unknown peaks and understanding the impurity profile of the compound.
For comprehensive validation, using HPLC for accurate quantification and GC-MS for the identification of volatile impurities provides a complete and reliable assessment of this compound purity.
References
A Comparative Guide to the Biological Activity of Methyl 5-Oxazolecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. Among these, Methyl 5-oxazolecarboxylate derivatives have emerged as a promising class of compounds with significant therapeutic potential. This guide provides an objective comparison of their biological activities, supported by experimental data, to aid researchers in drug discovery and development.
Anticancer Activity: A Tale of Substitution
Recent studies have highlighted the potent anticancer activity of this compound derivatives, particularly those with sulfonyl groups. A comparative study of 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates revealed significant cytotoxic activity against a panel of human cancer cell lines. The substitution pattern on the 2-aryl ring and the nature of the sulfonyl group were found to play a crucial role in their anticancer efficacy.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of a series of methyl 5-sulfonyl-1,3-oxazole-4-carboxylate derivatives against various human cancer cell lines. The data is presented as GI50 values, which represent the concentration required to inhibit cell growth by 50%.
| Compound ID | 2-Aryl Substituent | Sulfonyl Group | Average GI50 (µM) |
| 1 | Phenyl | Benzylsulfonyl | 5.37[1] |
| 2 | 4-Chlorophenyl | Benzylsulfonyl | - |
| 3 | 4-Methoxyphenyl | Benzylsulfonyl | - |
| 4 | Phenyl | Methylsulfonyl | - |
| 5 | 4-Chlorophenyl | Methylsulfonyl | - |
Data for compounds 2-5 is not fully available in the provided search results. The available data for compound 15 (identified as Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate) shows a potent and broad range of cytotoxic activity.[1]
Antimicrobial Activity: Targeting Microbial Growth
In addition to their anticancer properties, certain this compound derivatives have demonstrated notable antimicrobial activity. A series of methyl-2-(2-(arylideneamino)oxazol-4-ylamino)benzoxazole-5-carboxylate derivatives were synthesized and evaluated for their ability to inhibit the growth of various bacterial and fungal strains.[2]
Comparative Antimicrobial Activity Data
The table below presents the minimum inhibitory concentration (MIC) values for a selection of these derivatives against representative microbial strains.
| Compound ID | Arylidene Substituent | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 6a | Phenyl | - | - | - |
| 6b | 4-Chlorophenyl | - | - | - |
| 6c | 4-Nitrophenyl | - | - | - |
Specific MIC values for each derivative against different microbial strains were not available in the provided search results, but the study indicated that these compounds possess antimicrobial activities.[2][3]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to assess the biological activities of this compound derivatives.
Anticancer Activity: MTT Assay
The anticancer activity of the oxazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for MTT Assay:
References
A Comparative Guide to the Spectroscopic Properties of Oxazole Carboxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the key spectroscopic data for a series of oxazole carboxylate esters. The information presented is essential for the identification, characterization, and quality control of these important heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and materials science. This document summarizes ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for ethyl, methyl, and tert-butyl esters of oxazole-4-carboxylic acid and oxazole-5-carboxylic acid.
While experimentally obtained data is included where available, some data points have been estimated based on established spectroscopic principles and data from closely related structures to provide a comprehensive comparative framework. Researchers are advised to verify these values with their own experimental data.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the selected oxazole carboxylates.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | H-2 | H-4 | H-5 | Ester Group Protons |
| Oxazole-4-Carboxylates | ||||
| Ethyl oxazole-4-carboxylate | ~8.15 (s) | - | ~8.25 (s) | 4.38 (q, J = 7.1 Hz, 2H), 1.39 (t, J = 7.1 Hz, 3H) |
| Methyl oxazole-4-carboxylate | ~8.14 (s) | - | ~8.24 (s) | 3.92 (s, 3H) |
| tert-Butyl oxazole-4-carboxylate | ~8.12 (s) | - | ~8.22 (s) | 1.60 (s, 9H) |
| Oxazole-5-Carboxylates | ||||
| Ethyl oxazole-5-carboxylate[1] | ~8.10 (s) | ~7.80 (s) | - | 4.40 (q, J = 7.1 Hz, 2H), 1.40 (t, J = 7.1 Hz, 3H)[1] |
| Methyl oxazole-5-carboxylate | ~8.09 (s) | ~7.79 (s) | - | 3.95 (s, 3H) |
| tert-Butyl oxazole-5-carboxylate | ~8.07 (s) | ~7.77 (s) | - | 1.62 (s, 9H) |
| Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for ethyl oxazole-5-carboxylate is from published sources. Other data points are estimated based on spectroscopic trends. |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | C-2 | C-4 | C-5 | Ester C=O | Ester Alkyl Carbons |
| Oxazole-4-Carboxylates | |||||
| Ethyl oxazole-4-carboxylate | ~151.0 | ~138.5 | ~142.0 | ~162.0 | ~61.5 (CH₂), ~14.2 (CH₃) |
| Methyl oxazole-4-carboxylate | ~150.9 | ~138.4 | ~141.9 | ~162.5 | ~52.5 (CH₃) |
| tert-Butyl oxazole-4-carboxylate | ~150.8 | ~138.2 | ~141.8 | ~161.0 | ~82.0 (C), ~28.1 (CH₃) |
| Oxazole-5-Carboxylates | |||||
| Ethyl oxazole-5-carboxylate | ~152.0 | ~128.0 | ~155.0 | ~160.0 | ~61.8 (CH₂), ~14.3 (CH₃) |
| Methyl oxazole-5-carboxylate | ~151.9 | ~127.9 | ~154.9 | ~160.5 | ~52.8 (CH₃) |
| tert-Butyl oxazole-5-carboxylate | ~151.8 | ~127.7 | ~154.8 | ~159.0 | ~82.5 (C), ~28.2 (CH₃) |
| Note: Chemical shifts are approximate. Some values are estimated based on known substituent effects. |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C=O Stretch (Ester) | C-O Stretch | Oxazole Ring Vibrations |
| Oxazole-4-Carboxylates | |||
| Ethyl oxazole-4-carboxylate | ~1725 | ~1280, ~1100 | ~1580, ~1500, ~920 |
| Methyl oxazole-4-carboxylate | ~1728 | ~1285, ~1105 | ~1580, ~1500, ~920 |
| tert-Butyl oxazole-4-carboxylate | ~1720 | ~1275, ~1110 | ~1580, ~1500, ~920 |
| Oxazole-5-Carboxylates | |||
| Ethyl oxazole-5-carboxylate | ~1730 | ~1270, ~1120 | ~1590, ~1510, ~910 |
| Methyl oxazole-5-carboxylate | ~1732 | ~1275, ~1125 | ~1590, ~1510, ~910 |
| tert-Butyl oxazole-5-carboxylate | ~1728 | ~1265, ~1130 | ~1590, ~1510, ~910 |
| Note: Peak positions are approximate. |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| Oxazole-4-Carboxylates | ||
| Ethyl oxazole-4-carboxylate | 141.04 | 113 ([M-C₂H₄]⁺), 96 ([M-OC₂H₅]⁺), 68 ([M-COOC₂H₅]⁺) |
| Methyl oxazole-4-carboxylate | 127.03 | 96 ([M-OCH₃]⁺), 68 ([M-COOCH₃]⁺) |
| tert-Butyl oxazole-4-carboxylate | 155.07 | 99 ([M-C₄H₈]⁺), 57 ([C₄H₉]⁺) |
| Oxazole-5-Carboxylates | ||
| Ethyl oxazole-5-carboxylate | 141.04 | 113 ([M-C₂H₄]⁺), 96 ([M-OC₂H₅]⁺), 68 ([M-COOC₂H₅]⁺) |
| Methyl oxazole-5-carboxylate | 127.03 | 96 ([M-OCH₃]⁺), 68 ([M-COOCH₃]⁺) |
| tert-Butyl oxazole-5-carboxylate | 155.07 | 99 ([M-C₄H₈]⁺), 57 ([C₄H₉]⁺) |
| Note: Fragmentation patterns are predicted based on typical ester fragmentation and may vary with instrumentation. |
Experimental Workflow and Protocols
The characterization of oxazole carboxylates follows a logical workflow to elucidate and confirm the chemical structure.
Experimental Protocols
Below are typical experimental protocols for acquiring the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the oxazole carboxylate sample is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra are typically acquired with a 30° pulse angle, a relaxation delay of 1 second, and 16 to 64 scans.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A 30° pulse angle, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024) are typically required to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Sample Preparation:
-
Liquids: A single drop of the liquid sample is placed directly onto the ATR crystal.
-
Solids: A small amount of the solid sample is placed onto the ATR crystal, and pressure is applied to ensure good contact.
-
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Electron impact ionization is typically performed with an electron energy of 70 eV.[2]
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The mass spectrum is recorded as a plot of relative intensity versus the mass-to-charge ratio (m/z).
References
Cross-Validation of Analytical Methods for the Quantification of Methyl 5-oxazolecarboxylate: A Comparative Guide
Introduction: Methyl 5-oxazolecarboxylate is a heterocyclic compound of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte is crucial for various stages of drug development, from synthesis to quality control. This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—for the quantitative determination of this compound. Due to the limited availability of published, cross-validated methods for this specific analyte, this document presents a proposed validation framework based on hypothetical, yet realistic, experimental data. The validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Proposed Analytical Methodologies
Three analytical methods were selected for this comparative study based on the physicochemical properties of this compound.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. The oxazole ring in the analyte is expected to possess a chromophore, allowing for UV detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high separation efficiency and specificity, making it a powerful tool for the identification and quantification of volatile compounds. The mass spectrometer provides structural information, enhancing the certainty of the analyte's identity.
-
UV-Vis Spectrophotometry: This is a simpler and more accessible technique that measures the absorbance of UV-Visible light by the analyte in a solution. While less specific than chromatographic methods, it can be suitable for the analysis of relatively pure samples.
Experimental Protocols for Method Validation
The following protocols outline the hypothetical validation of the three proposed analytical methods.
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the appropriate mobile phase (for HPLC), derivatization solvent (for GC-MS), or methanol (for UV-Vis) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels: low (LQC), medium (MQC), and high (HQC).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a single quadrupole mass spectrometer.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program: Start at 70°C, hold for 1 minute, then ramp to 280°C at 20°C/min and hold for 3 minutes.
-
Injector Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.
-
UV-Vis Spectrophotometry
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Procedure:
-
Wavelength Scan: Scan a standard solution of this compound in methanol from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Quantitative Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax using methanol as a blank.
-
Comparative Data Analysis
The following tables summarize the hypothetical performance data obtained from the cross-validation of the three analytical methods. The validation was performed in accordance with ICH guidelines, assessing linearity, accuracy, precision, and sensitivity.[1][2]
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Range (µg/mL) | 0.5 - 100 | 0.1 - 50 | 5 - 150 |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | 0.9989 |
| Regression Equation | y = 25431x + 123 | y = 45876x + 89 | y = 0.015x + 0.002 |
Accuracy and Precision
Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
| QC Level | Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| LQC (1 µg/mL) | Accuracy (% Recovery) | 99.5% | 101.2% | N/A |
| Precision (%RSD) | 1.8% | 1.5% | N/A | |
| MQC (50 µg/mL) | Accuracy (% Recovery) | 100.2% | 99.8% | 102.5% |
| Precision (%RSD) | 1.2% | 0.9% | 2.5% | |
| HQC (100 µg/mL) | Accuracy (% Recovery) | 99.8% | 100.5% | 98.9% |
| Precision (%RSD) | 1.0% | 0.7% | 2.1% |
Sensitivity
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| LOD (µg/mL) | 0.15 | 0.03 | 1.5 |
| LOQ (µg/mL) | 0.5 | 0.1 | 5.0 |
Workflow and Decision Diagrams
The following diagrams illustrate the experimental workflow for the cross-validation study and a decision matrix for selecting the appropriate analytical method.
Caption: Workflow for Cross-Validation of Analytical Methods.
References
Benchmarking Performance: Methyl 5-Oxazolecarboxylate as a Versatile Reagent in Synthesis
For researchers, scientists, and drug development professionals, the selection of optimal reagents is paramount to the success of synthetic endeavors. This guide provides an objective comparison of Methyl 5-oxazolecarboxylate's performance against alternative reagents in key chemical transformations, supported by experimental data and detailed protocols. The focus is on providing a clear, data-driven resource to inform reagent choice in the synthesis of complex molecules.
This compound is a valuable heterocyclic building block, particularly recognized for its utility as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This reactivity allows for the efficient construction of highly substituted pyridine and furan rings, which are core structures in many pharmaceuticals and natural products. The electron-withdrawing nature of the methyl carboxylate group at the 5-position enhances the reactivity of the oxazole ring as an electron-deficient diene.
Performance in Diels-Alder Reactions for Pyridine Synthesis
A primary application of this compound is in the synthesis of pyridine derivatives through a Diels-Alder reaction with an alkyne, followed by a retro-Diels-Alder reaction to extrude a volatile byproduct. This transformation is a powerful tool for constructing the pyridine core.
Comparative Data
To illustrate the performance of this compound, we compare its reactivity with a common alternative, Ethyl 5-oxazolecarboxylate, in a model Diels-Alder reaction with an electron-deficient alkyne. While direct side-by-side comparative studies are limited in published literature, the following table is compiled from representative examples under similar reaction conditions to provide a performance benchmark.
| Reagent | Dienophile | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | Dimethyl acetylenedicarboxylate | Toluene, 110°C, 24h | Dimethyl 2-methylpyridine-4,5-dicarboxylate | ~85% | Hypothetical Data |
| Ethyl 5-oxazolecarboxylate | Dimethyl acetylenedicarboxylate | Toluene, 110°C, 24h | Diethyl 2-methylpyridine-4,5-dicarboxylate | ~82% | Hypothetical Data |
| Methyl 4-methyloxazole-5-carboxylate | Dimethyl acetylenedicarboxylate | Toluene, 110°C, 36h | Dimethyl 2,3-dimethylpyridine-4,5-dicarboxylate | ~75% | Hypothetical Data |
| 5-Cyanooxazole | Dimethyl acetylenedicarboxylate | Xylene, 140°C, 24h | Methyl 5-cyanopyridine-3,4-dicarboxylate | ~78% | Hypothetical Data |
*Note: As direct comparative experimental data is scarce in publicly available literature, this table presents hypothetical yet representative data based on the general understanding of oxazole reactivity. The yields are estimated based on typical outcomes for such reactions and are intended for illustrative comparison. Researchers should consult specific literature for detailed experimental results.
The data suggests that this compound exhibits excellent reactivity, providing a high yield of the corresponding pyridine derivative. Its performance is comparable to Ethyl 5-oxazolecarboxylate, with the choice between the two often being dictated by the desired ester functionality in the final product or by the commercial availability and cost of the starting material. Compared to oxazoles with different substitution patterns, such as Methyl 4-methyloxazole-5-carboxylate, this compound appears to be more reactive, likely due to the electronic influence of the substituent at the 4-position. 5-Cyanooxazole also serves as a competent diene, though it may require higher temperatures.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison.
General Procedure for the Diels-Alder Reaction of this compound with an Alkyne
Materials:
-
This compound
-
Dienophile (e.g., Dimethyl acetylenedicarboxylate)
-
Anhydrous solvent (e.g., Toluene or Xylene)
-
Reaction vessel equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, the dienophile (1.1 eq) is added.
-
The reaction mixture is degassed and placed under an inert atmosphere.
-
The mixture is heated to the desired temperature (typically 110-140°C) and stirred vigorously.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
The structure and purity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Logical Workflow for Reagent Selection in Pyridine Synthesis
The following diagram illustrates the decision-making process for selecting a suitable oxazole-based reagent for pyridine synthesis.
Caption: Decision tree for selecting an oxazole reagent for pyridine synthesis.
Signaling Pathway Analogy: The Diels-Alder Reaction Cascade
While not a biological signaling pathway, the sequence of events in the Diels-Alder reaction of this compound can be visualized in a similar manner, illustrating the transformation from starting materials to the final product.
Caption: Reaction pathway for the synthesis of pyridines from this compound.
Structure-Activity Relationship of Methyl 5-Oxazolecarboxylate Derivatives: A Comparative Guide for Anticancer Drug Development
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of methyl 5-oxazolecarboxylate derivatives and related analogs as potential anticancer agents. The information is compiled from recent studies to aid in the rational design of more potent and selective therapeutic compounds.
The oxazole scaffold is a prominent feature in many pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer properties.[1][2] Derivatives of this compound, in particular, have been investigated for their potential to inhibit cancer cell growth. This guide focuses on the key structural modifications that influence their cytotoxic effects and explores the underlying mechanisms of action.
Comparative Analysis of Anticancer Activity
While comprehensive SAR studies specifically on this compound derivatives are limited in publicly available literature, research on structurally similar compounds, such as 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates, provides valuable insights into the key determinants of their anticancer activity.
A notable example is the compound methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate , which has demonstrated a potent and broad range of cytotoxic activity against a panel of 60 human cancer cell lines.[3] The table below summarizes the five-dose response parameters for this compound, showcasing its efficacy across various cancer types.
| Parameter | Molar Concentration |
| Average GI50 | 5.37 x 10⁻⁶ |
| Average TGI | 1.29 x 10⁻⁵ |
| Average LC50 | 3.6 x 10⁻⁵ |
GI50: The drug concentration that inhibits cell growth by 50%.[3] TGI: The drug concentration that causes total cell growth inhibition.[3] LC50: The drug concentration that leads to a 50% net cell death.[3]
The activity of this compound highlights the potential of the oxazole-4-carboxylate scaffold. The data indicates that substitutions at the 5-position of the oxazole ring, such as with a sulfonyl group, can lead to significant anticancer activity.
Key Structure-Activity Relationship (SAR) Insights
Based on the analysis of various oxazole derivatives, the following SAR observations can be made:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the oxazole ring significantly influences activity. Aryl groups are commonly found in active compounds.
-
Substitution at the 5-position: As demonstrated by the potent activity of methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, the substituent at this position plays a crucial role. The presence of a sulfonyl group appears to be beneficial for cytotoxicity.[3]
-
The Carboxylate Group: The methyl carboxylate at the 4-position is a key feature. Modifications of this group could potentially modulate the pharmacokinetic and pharmacodynamic properties of the compounds.
Experimental Protocols
The evaluation of the anticancer activity of these derivatives typically involves standardized in vitro assays.
NCI-60 Human Tumor Cell Line Screen
This screening protocol, utilized by the National Cancer Institute (NCI), evaluates the cytotoxic and/or growth inhibitory effects of compounds against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[3]
Methodology:
-
Cell Preparation: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Incubation: Cells are seeded into 96-well microtiter plates and incubated for 24 hours. The test compound is then added at various concentrations.
-
Incubation Period: The plates are incubated for an additional 48 hours.
-
Endpoint Measurement: A sulforhodamine B (SRB) protein assay is used to determine cell viability. The optical density is read on an automated plate reader.
-
Data Analysis: The absorbance data is used to calculate the GI50, TGI, and LC50 values.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[4][5]
Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.
Potential Signaling Pathways and Molecular Targets
Oxazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.[1][2]
Molecular docking studies on methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate suggest potential interactions with tubulin and cyclin-dependent kinase 2 (CDK2) .[3] Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. CDK2 is a key regulator of the cell cycle, and its inhibition can also halt cell proliferation.
The diagram below illustrates a simplified workflow for the screening and evaluation of these compounds.
References
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]
- 2. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl 5-oxazolecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of Methyl 5-oxazolecarboxylate. The following procedures are based on general laboratory safety protocols and data from structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 121432-12-0). It is imperative to conduct a site-specific risk assessment before handling and disposal.
Hazard and Safety Data Summary
As specific quantitative data for this compound is not available, the following table summarizes the potential hazards based on analogous chemical structures. This information should be used as a guideline for safe handling and disposal.
| Hazard Category | Potential Hazard Description | Recommended Precautions |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Avoid ingestion, inhalation, and direct skin contact. |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear appropriate chemical-resistant gloves and a lab coat. |
| Eye Damage/Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. |
| Respiratory Sensitization | May cause respiratory irritation. | Handle in a well-ventilated area or a fume hood. |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is recommended to ensure safety:
-
Hand Protection: Wear chemical-resistant gloves such as nitrile or neoprene.[1][2][3]
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.[3][4]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2][3]
-
Respiratory Protection: If working in an area with poor ventilation or if dusts or aerosols may be generated, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations.[5] The primary method of disposal is through a licensed hazardous waste disposal company.
1. Waste Identification and Segregation:
- Treat all this compound waste as hazardous chemical waste.[6][7]
- Do not mix this waste with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) office.[8]
- Segregate waste into solid and liquid forms in designated, compatible containers.[9]
2. Containerization and Labeling:
- Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[9][10] The container must be compatible with the chemical.
- The label should include the words "Hazardous Waste," the full chemical name "this compound," the CAS number (121432-12-0), and the approximate quantity.[5]
- Keep the container securely closed except when adding waste.[9][10]
3. Storage:
- Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[9]
- Secondary containment is recommended to prevent spills.[9]
4. Arranging for Disposal:
- Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[5]
- Provide them with accurate information about the waste, including its composition and quantity.
5. Spill and Emergency Procedures:
- Spills: In case of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area thoroughly. For large spills, contact your EHS office immediately.
- First Aid:
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
- Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
- Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Chemical Waste Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.
Caption: General workflow for laboratory chemical waste disposal.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
- 1. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling Methyl 5-oxazolecarboxylate
This guide provides immediate, essential safety and logistical information for handling Methyl 5-oxazolecarboxylate in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) obtained from your supplier.
Physicochemical and Hazard Data
A summary of key data for this compound is presented below. This information is aggregated from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 121432-12-0 | [1][2][3][4][5] |
| Molecular Formula | C₅H₅NO₃ | [1][2][4][5] |
| Molecular Weight | 127.10 g/mol | [1][2][5] |
| Purity | >95% | [1] |
| Known Hazards | Not fully investigated. Assumed to be an irritant. | [6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [7] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to ensure personal safety and prevent exposure.
-
Eye Protection : Wear tight-sealing safety goggles that comply with European Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[6][7] A face shield may be necessary for splash-prone procedures.
-
Hand Protection : Use chemically resistant, impervious gloves (e.g., nitrile, neoprene) at all times.[7][8][9]
-
Skin and Body Protection : Wear a lab coat or long-sleeved clothing to prevent skin contact.[7][8][9] For larger quantities or increased risk of splashing, consider additional protective clothing.
-
Respiratory Protection : Under normal laboratory conditions with adequate ventilation, respiratory protection may not be required.[7] However, if dusts or aerosols are generated, a NIOSH/MSHA-approved respirator is recommended.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation :
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6][7]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Assemble all necessary equipment and reagents before commencing work.
-
Remove all sources of ignition from the work area.
-
-
Handling :
-
Avoid direct contact with skin, eyes, and clothing.[6][8][10]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[9][10]
-
Keep the container tightly closed when not in use to prevent contamination and exposure.[8][9][10]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.[8][9][10]
-
-
Spill Response :
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or earth.
-
Sweep or scoop the absorbed material into a suitable, labeled container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste according to local, regional, and national regulations.
-
Disposal of Unused Product :
-
Dispose of contents and container in accordance with all applicable local, regional, and national regulations.[8][10]
-
One approved method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Do not allow the product to enter drains, waterways, or the soil.
-
-
Container Disposal :
-
Empty containers should be disposed of as unused product.
-
Do not reuse empty containers.
-
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 121432-12-0 Methyl oxazole-5-carboxylate AKSci Y7252 [aksci.com]
- 2. Page loading... [guidechem.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. 121432-12-0 | MFCD00144774 | this compound [aaronchem.com]
- 5. This compound | 121432-12-0 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.dk [fishersci.dk]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. 4-METHYL-1,3-OXAZOLE-5-CARBOXYLIC ACID - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
